Ethyl 3-iodo-1H-indazole-5-carboxylate chemical properties
Advanced Scaffold Engineering for Kinase Inhibitor Development[1] Executive Summary Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value heterocyclic building block, functioning as a "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffold Engineering for Kinase Inhibitor Development[1]
Executive Summary
Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value heterocyclic building block, functioning as a "privileged scaffold" in medicinal chemistry. Its structural utility lies in its trifunctional nature: the C3-iodine serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira); the N1-nitrogen allows for solubility-modulating alkylations; and the C5-ethyl ester provides a gateway for lipophilic tuning or conversion to amides. This guide details the physicochemical profile, validated synthetic protocols, and strategic functionalization pathways for this compound, specifically targeting applications in VEGFR and MAPK kinase inhibitor discovery.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features an indazole core stabilized by aromaticity, with an iodine atom at the 3-position providing a "soft" electrophilic site for metal insertion.
Objective: Regioselective C3-iodination of ethyl 1H-indazole-5-carboxylate.
2.1 Reaction Mechanism & Causality
The synthesis relies on electrophilic aromatic substitution. The base (KOH) deprotonates the N1-H, increasing electron density in the pyrazole ring. The resulting anion attacks the iodine molecule (
). The C3 position is the most nucleophilic site in the 5-membered ring, ensuring high regioselectivity over the benzene ring positions.
2.2 Step-by-Step Methodology
Note: This protocol is adapted from validated methods for methyl 3-iodo-1H-indazole-5-carboxylate, which exhibits identical reactivity [2, 3].
Dissolution: Dissolve ethyl 1H-indazole-5-carboxylate in DMF (5 mL per mmol substrate) in a round-bottom flask.
Base Addition: Add KOH pellets. Stir at room temperature (RT) for 15 minutes. Observation: Solution may turn slightly orange.
Iodination: Add solid Iodine (
) portion-wise over 10 minutes.
Critical Control: Exothermic reaction. Maintain temperature <30°C using a water bath if necessary.
Reaction: Stir at RT for 1–3 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Product is less polar (higher
) than the starting material.
Quench & Workup: Pour the mixture into 10% aqueous
(Sodium Bisulfite).
Why: Bisulfite reduces unreacted iodine to iodide, removing the dark purple/brown color and preventing oxidative side reactions.
Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate.
2.3 Synthesis Workflow Diagram
Figure 1: Step-wise workflow for the C3-iodination of the indazole scaffold.
Part 3: Reactivity & Functionalization Strategies[3]
The versatility of ethyl 3-iodo-1H-indazole-5-carboxylate allows for divergent synthesis. The three primary vectors for modification are detailed below.
3.1 C3-Suzuki-Miyaura Coupling
The C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition to Pd(0).
Challenge: The free N-H can poison palladium catalysts or lead to competitive N-arylation.
Solution: Protection of N1 (e.g., with Boc, THP) is recommended prior to coupling [4].
Conditions:
, , , Dioxane/Water, 80–100°C.
3.2 N-Alkylation: Controlling Regioselectivity
Indazoles exist in tautomeric equilibrium (1H vs 2H). Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic/steric product).
N1-Selective Conditions: Strong base (
), polar aprotic solvent ( or ), high temperature. The sodium cation coordinates with N2 and the C3-substituent, sterically hindering N2 attack [5].
N2-Selective Conditions: Weaker base (
), non-polar solvent, or specific electrophiles (e.g., Meerwein salts).
3.3 Divergent Synthesis Map
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Part 4: Safety & Handling
Iodine Hazard: The synthesis involves elemental iodine (
), which is corrosive and volatile. All weighing and transfers must be performed in a fume hood.
Light Sensitivity: Organoiodides are prone to photodecomposition. Store the product in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Waste Disposal: Aqueous waste from the reaction contains iodide and bisulfite. Do not mix with strong oxidizers or acids (risk of
or gas evolution).
References
PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate Physical Properties. National Library of Medicine. Link
BenchChem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (General 3-iodoindazole synthesis protocols). Link
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 2023.[2] Link
WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (Detailed mechanistic insight on N1 vs N2 selectivity). Link
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem., 2021.[3][4][5] Link
An In-depth Technical Guide to Ethyl 3-iodo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry The indazole nucleus, a bicyclic aromatic system composed of a benzene...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Notably, several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, feature the indazole core, underscoring its clinical relevance.[1]
This guide focuses on a specific, functionalized indazole derivative: Ethyl 3-iodo-1H-indazole-5-carboxylate . The introduction of an iodine atom at the 3-position and an ethyl carboxylate group at the 5-position provides a versatile platform for further chemical modifications. The iodine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The ester group at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, further expanding the accessible chemical space. These features make Ethyl 3-iodo-1H-indazole-5-carboxylate a valuable building block for the synthesis of compound libraries aimed at discovering new drug candidates.
While this compound is listed by some chemical suppliers, its CAS number is not widely documented in major chemical databases. The most plausible, though not definitively verified, CAS number is 1279863-38-5 . Researchers are advised to confirm the identity of this compound through analytical characterization upon acquisition or synthesis.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the limited availability of experimental data for Ethyl 3-iodo-1H-indazole-5-carboxylate, the following properties are predicted based on its structure and data from closely related analogs.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate can be approached through a logical, multi-step sequence starting from commercially available materials. The following protocol is a proposed route based on established synthetic methodologies for indazole derivatives.[5][6]
Overall Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 3-iodo-1H-indazole-5-carboxylate from Ethyl 1H-indazole-5-carboxylate.
Rationale: The direct C-H iodination at the 3-position of the indazole ring is a well-established transformation.[7] The reaction proceeds under basic conditions, where the N-H proton is deprotonated, increasing the electron density of the heterocyclic ring and facilitating electrophilic substitution by iodine. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature, which aids in dissolving the starting materials and the base.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF.
Addition of Base: To the stirred solution, add finely ground potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 20 minutes. The formation of the potassium salt of the indazole may be observed.
Iodination: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The product spot should be less polar than the starting material.
Work-up:
Once the reaction is complete, pour the mixture into a separatory funnel containing water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (the organic layer will turn from brown/purple to pale yellow).
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 3-iodo-1H-indazole-5-carboxylate as a solid.
Applications in Drug Discovery and Chemical Biology
The structural features of Ethyl 3-iodo-1H-indazole-5-carboxylate make it a highly valuable intermediate in the synthesis of potential therapeutic agents. The indazole core itself is a key pharmacophore, and the strategically placed functional groups allow for the exploration of structure-activity relationships (SAR).
Role as a Versatile Synthetic Intermediate
The primary application of this compound is as a building block for more complex molecules. The C-I bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Caption: Key synthetic transformations of the title compound.
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems at the 3-position. This is a common strategy for creating inhibitors of protein kinases, where interactions with the adenine binding region are crucial.
Sonogashira Coupling: The introduction of alkyne-containing fragments allows for the synthesis of compounds with altered geometries and the potential for further click chemistry modifications.
Ester Modification: The ethyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid.[9] This carboxylic acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules that can participate in key hydrogen bonding interactions with biological targets.
Potential Therapeutic Targets
Derivatives of substituted indazoles have shown activity against a range of important drug targets:
Protein Kinase Inhibitors: The indazole scaffold can mimic the purine ring of ATP, making it a suitable template for designing competitive kinase inhibitors for use in oncology.[4]
Anti-inflammatory Agents: Some indazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways.[4]
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and the indazole scaffold has been explored for its potential antibacterial and antifungal activities.[2]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the expected properties of an iodinated aromatic heterocyclic compound. A specific Safety Data Sheet (SDS) should always be consulted if available.
Hazard Category
Precautionary Measures
Eye Irritation
Wear safety glasses with side shields or goggles.
Skin Irritation
Wear nitrile gloves and a lab coat. Avoid contact with skin.
Inhalation
Handle in a well-ventilated fume hood. Avoid breathing dust.
Ingestion
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Dispose of this chemical in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-iodo-1H-indazole-5-carboxylate is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While its CAS number requires definitive verification, its synthesis is achievable through established chemical methods. The presence of both an iodinated site for cross-coupling reactions and an ester for further derivatization provides researchers with a powerful tool to generate novel molecules with diverse biological activities. By understanding the synthesis, reactivity, and potential applications of this compound, scientists can leverage its properties to accelerate the development of the next generation of indazole-based therapeutics.
References
Regioselective C5−H Direct Iodination of Indoles. Organic Letters.
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
Ethyl 3-iodo-1H-indazole-5-carboxyl
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
Chemo-Structural Profiling and Synthetic Utility of Ethyl 3-iodo-1H-indazole-5-carboxylate
Executive Summary Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value bifunctional building block in modern drug discovery. Distinguished by its molecular weight of 316.10 g/mol , this scaffold offers a unique "orthog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value bifunctional building block in modern drug discovery. Distinguished by its molecular weight of 316.10 g/mol , this scaffold offers a unique "orthogonal reactivity" profile. It features an electrophilic iodine handle at the C3 position (pyrazole ring) amenable to palladium-catalyzed cross-couplings, and an ester moiety at the C5 position (benzene ring) available for hydrolysis or amidation.
This guide provides a comprehensive technical analysis of this molecule, moving beyond simple stoichiometry to address its synthesis, analytical validation, and strategic application in diversity-oriented synthesis (DOS).
Physicochemical Specifications
Understanding the precise physical parameters is critical for stoichiometry calculations and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.
Core Data Table
Property
Specification
Technical Note
IUPAC Name
Ethyl 3-iodo-1H-indazole-5-carboxylate
Specific regioisomer; distinct from the 3-carboxylate isomer.
CAS Number
1279863-38-5
Less common than the non-iodinated precursor (CAS 192944-51-7).
Molecular Formula
Molecular Weight
316.10 g/mol
Used for molarity calculations.
Exact Mass
315.9709
Monoisotopic mass (critical for HRMS).
LogP (Predicted)
~2.9 - 3.2
Moderate lipophilicity; likely requires DMSO for stock solutions.
Appearance
Off-white to pale yellow solid
Coloration often indicates trace iodine impurities.
Mass Spectrometry Insight
Unlike chlorine or bromine, iodine is monoisotopic (
).
Implication: The Mass Spectrum will not show an M+2 isotope peak.
Diagnostic Signal: Look for the
peak at 317.1 m/z .
Fragmentation: High-energy collision often results in the loss of the ethoxy group (-45 Da) or the homolytic cleavage of the C-I bond (-127 Da).
Synthetic Pathways & Mechanism
The synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate relies on the regioselective electrophilic substitution of the parent indazole.
The C3-Iodination Strategy
The C3 position of the indazole ring is the most electron-rich site on the heteroaromatic core, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing ester at C5 deactivates the benzene ring, fortunately directing halogenation away from the carbocycle and ensuring high regioselectivity for the C3 position.
Protocol Selection:
While N-iodosuccinimide (NIS) is a viable reagent, the Iodine/Potassium Hydroxide (
) system is preferred for scalability and cost-efficiency. The base facilitates the formation of the indazolyl anion, which is more nucleophilic than the neutral species.
Reaction Workflow Visualization
Figure 1: Synthetic workflow for the regioselective C3-iodination of the indazole core.
Experimental Protocol
Objective: Synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate (10 mmol scale).
Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl 1H-indazole-5-carboxylate in DMF (20 mL).
Basification: Add KOH pellets. Stir until partially dissolved (exothermic).
Iodination: Add solid Iodine portion-wise over 10 minutes. The solution will turn dark brown.
Reaction: Stir at room temperature for 3 hours.
Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (lower Rf) should disappear; the product (higher Rf) will appear.
Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10%
. The thiosulfate neutralizes excess iodine (color change from brown to yellow/white).
Isolation: A solid precipitate should form. Filter the solid under vacuum.
Purification: Wash the cake with water (
) to remove residual DMF and salts. Dry in a vacuum oven at 45°C.
Yield Expectation: 85-92% (approx. 2.7 - 2.9 g).
Structural Activity & Utility (SAR)
This molecule is a "linchpin" scaffold. The C3-Iodine and C5-Ester allow for Orthogonal Functionalization , meaning one site can be modified without affecting the other.
Strategic Applications
C3-Functionalization (Suzuki/Sonogashira): The C-I bond is highly reactive toward Pd(0). This allows the installation of biaryl systems or alkynes, critical for extending the pharmacophore into the ATP-binding pocket of kinases.
N1-Alkylation: The indazole NH remains acidic and can be alkylated to tune solubility or target affinity.
C5-Derivatization: The ester is stable during C3-coupling but can be hydrolyzed later to the acid for amide coupling (library generation).
Divergent Synthesis Workflow
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Safety & Handling
Hazard Identification: Irritant (Skin/Eye). Iodine residues can be corrosive.
Storage: Light sensitive (due to C-I bond). Store at 2-8°C in amber vials.
Spill Cleanup: Use sodium thiosulfate solution to neutralize any iodine release before cleaning.
References
PubChem. (n.d.).[1] Ethyl 3-iodo-1H-indazole-5-carboxylate (Compound Summary). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
Vasilevsky, S. F., & Tretyakov, E. V. (1995). Synthesis of 3-iodoindazoles. Russian Chemical Bulletin.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
The following technical guide provides an in-depth spectroscopic characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate . This document is structured to serve as a reference standard for researchers in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth spectroscopic characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate . This document is structured to serve as a reference standard for researchers in medicinal chemistry, specifically those utilizing indazole scaffolds for kinase inhibitor development.
[1][2]
Executive Summary & Compound Significance
Ethyl 3-iodo-1H-indazole-5-carboxylate (CAS: 1279863-38-5) is a critical pharmacophore intermediate. Its structural utility lies in the orthogonality of its functional groups: the C-3 iodine serves as a high-fidelity handle for Suzuki-Miyaura or Sonogashira couplings, while the C-5 ester provides a gateway for amidation or reduction.
This guide synthesizes experimental data and consensus spectroscopic principles to establish a validation profile for this compound. The protocols detailed below focus on differentiating the target from its non-iodinated precursor and common regioisomeric impurities.
Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra. The standard route involves the electrophilic iodination of ethyl 1H-indazole-5-carboxylate .
Mechanism: Base-mediated iodination at the most electron-rich position (C-3).
Critical Impurities: Unreacted starting material (lacks C-3 Iodine) and N-iodinated byproducts (kinetically favored but thermodynamically unstable).
Visualization: Synthesis & Impurity Logic
Caption: Electrophilic iodination pathway highlighting the critical divergence between the target molecule and the primary impurity (unreacted precursor).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive confirmation of the C-3 iodination is the disappearance of the H-3 proton signal (typically a singlet at ~8.2 ppm in the precursor) and the retention of the indazole NH signal.
Solvent Recommendation: DMSO-d
is preferred over CDCl due to the poor solubility of the indazole core and to prevent H-D exchange of the labile NH proton.
Table 1: Consensus H NMR Data (400 MHz, DMSO-d)
Position
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Insight
NH
Indazole
13.5 - 13.8
br s
-
Labile proton; broadens with water content.
H-4
Ar-H
8.15 - 8.25
d/s
Deshielded by C-5 ester; peri-effect from C-3 Iodine.
H-6
Ar-H
7.85 - 7.95
dd
Ortho to ester, meta to N-1.
H-7
Ar-H
7.55 - 7.65
d
Shielded relative to H-4/H-6; Ortho to N-1.
OCH
Ethyl
4.30 - 4.38
q
Characteristic ester methylene quartet.
CH
Ethyl
1.32 - 1.38
t
Characteristic ester methyl triplet.
Analyst Note: The H-4 proton in the 3-iodo derivative often shifts slightly upfield (0.1-0.2 ppm) compared to the precursor due to the "heavy atom effect" of iodine, despite iodine's electronegativity.
Table 2: C NMR Key Assignments (100 MHz, DMSO-d)
Carbon
Shift (, ppm)
Assignment Logic
C=O
165.8 - 166.5
Carbonyl ester carbon.
C-7a
140.0 - 142.0
Bridgehead carbon (next to N-1).
C-3
90.0 - 95.0
Diagnostic Peak: Iodinated carbons appear significantly upfield due to the heavy atom effect.
OCH
60.5 - 61.0
Ester methylene.
CH
14.2 - 14.5
Ester methyl.
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogen incorporation.
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).
Molecular Formula:
Exact Mass: 315.97 g/mol
Table 3: MS Fragmentation & Isotope Profile
Ion Species
m/z (Observed)
Interpretation
[M+H]
316.97 - 317.1
Protonated molecular ion.
[M+Na]
338.9 - 339.1
Sodium adduct (common in esters).
[M+H - Et]
~289
Loss of ethyl group (carboxylic acid fragment).
Isotope Pattern
Monoisotopic
Iodine () is monoisotopic. Unlike Cl or Br, there is no M+2 peak.
Infrared Spectroscopy (FT-IR)
N-H Stretch: 3150 – 3350 cm
(Broad, intermolecular H-bonding).
C=O Stretch: 1705 – 1720 cm
(Strong, ester carbonyl).
C=N Stretch: 1615 – 1630 cm
(Indazole ring).
C-I Stretch: ~500 – 600 cm
(Often weak and difficult to assign in fingerprint region).
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: To obtain high-resolution spectra without aggregation artifacts.
Mass: Weigh 5–10 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).
Why DMSO? Indazoles are prone to
-stacking in non-polar solvents like CDCl, which can broaden peaks. DMSO disrupts aggregation.
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a glass wool plug directly into the NMR tube.
Acquisition: Run at 298 K. Set relaxation delay (
) to >2.0s to ensure integration accuracy of the aromatic protons.
Technical Guide: 1H NMR Characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate
Executive Summary This technical guide provides a comprehensive structural analysis of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., ITK or V...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., ITK or VEGFR inhibitors). The presence of the indazole core, coupled with the heavy atom effect of iodine at C-3 and the electron-withdrawing ester at C-5, creates a unique spectral signature. This document details the acquisition protocols, chemical shift assignments, and structural validation logic required for pharmaceutical-grade characterization.
Structural Analysis & Assignment Strategy
The Molecule
The compound consists of a fused bicyclic system (benzene + pyrazole). Correct numbering is vital for NMR assignment:
Position 1 (NH): Subject to tautomerism; typically
in polar aprotic solvents like DMSO-.
Position 3 (Iodine): The iodine atom exerts a "heavy atom effect," often shielding the attached carbon (
C) but influencing the peri-proton (H-4) through steric compression and anisotropy.
Position 5 (Ethyl Ester): A strong electron-withdrawing group (EWG) that significantly deshields the ortho-protons (H-4 and H-6).
The Assignment Logic (AMX System)
The aromatic region constitutes an AMX spin system (or ABX depending on field strength), comprising H-4, H-6, and H-7.
H-4 (The Diagnostic Signal): Located at the "peri" position relative to Iodine and "ortho" to the carboxylate. It typically appears as a narrow doublet (meta-coupling only) and is the most deshielded aromatic proton.
H-6: Coupled to both H-7 (ortho) and H-4 (meta). Appears as a doublet of doublets (
).
H-7: Coupled primarily to H-6 (ortho). Appears as a doublet (
Figure 1: Logical workflow for assigning the specific regiochemistry of 3,5-disubstituted indazoles.
Experimental Protocols
Sample Preparation
Indazoles, particularly iodinated ones, suffer from aggregation-induced line broadening in non-polar solvents.
Solvent Selection:DMSO-
is the mandatory standard. It disrupts intermolecular Hydrogen bonding (dimerization) of the NH, sharpening the spectrum and slowing proton exchange. is frequently unsuitable due to poor solubility and broad NH signals.
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.
Synthesis Context (For Reference)
To ensure the sample identity, the compound is typically synthesized via direct iodination of ethyl
-indazole-5-carboxylate.
Reagents:
/ KOH or N-Iodosuccinimide (NIS) in DMF.
Critical Impurity: Unreacted starting material (lacks Iodine). This is easily spotted by the presence of the H-3 proton singlet at ~8.1–8.2 ppm, which is absent in the target 3-iodo compound.
Figure 2: Sample preparation and acquisition workflow to minimize aggregation artifacts.
Spectral Interpretation & Data
The following data represents the expected spectral signature for pure Ethyl 3-iodo-1H-indazole-5-carboxylate in DMSO-
(400 MHz).
Chemical Shift Table[2][3][4]
Position
Shift (, ppm)
Multiplicity
Integral
Coupling Constants (, Hz)
Assignment Logic
NH (1)
13.6 - 13.9
Broad Singlet
1H
-
Acidic proton; shift varies with conc./temp.
H-4
8.15 - 8.25
Doublet (d)
1H
Most Downfield Aromatic. Deshielded by C5-Ester and peri-Iodine.
H-6
7.90 - 8.00
dd
1H
Coupled to H-7 (ortho) and H-4 (meta).
H-7
7.60 - 7.70
Doublet (d)
1H
Shielded relative to H-4/H-6; lacks direct EWG ortho-effect.
Ethyl ()
4.35
Quartet (q)
2H
Characteristic ester methylene.
Ethyl ()
1.36
Triplet (t)
3H
Characteristic ester methyl.
Detailed Mechanistic Insight
Absence of H-3: The most critical verification of the "3-iodo" substitution is the absence of a singlet typically found around 8.1–8.2 ppm in the non-iodinated precursor (Ethyl
-indazole-5-carboxylate).
The H-4 Shift: In many 3-iodoindazoles, the iodine atom at C-3 causes a slight upfield shift or negligible shift on H-4 compared to H (due to the "Heavy Atom Effect" counteracting the steric deshielding). However, the strong 5-ester group dominates, keeping H-4 significantly downfield (>8.0 ppm).
Tautomerism: In DMSO, the
-tautomer is thermodynamically preferred over the -tautomer for 3-haloindazoles. The NH peak at ~13.8 ppm confirms the form (2H-indazoles often show NH shifts closer to 10-11 ppm or are not observable if rapid exchange occurs).
Troubleshooting & Common Artifacts
Water Exchange
If the NH signal (13.6 ppm) is missing or extremely broad:
Cause: Wet DMSO-
. The acidic indazole NH undergoes rapid chemical exchange with residual (typically at 3.33 ppm in DMSO).
Solution: Dry the sample over activated molecular sieves or add a trace amount of
(destructive) or simply acquire at a lower temperature (e.g., 280 K) to slow the exchange.
Impurity Identification[4]
Singlet at ~8.1 ppm: Unreacted starting material (Ethyl
-indazole-5-carboxylate).
Singlet at ~8.0 ppm (variable): DMF residue (common solvent for iodination). Check for corresponding methyls at 2.73/2.89 ppm.
Broad Hump ~5-6 ppm: HI/Acid salts. If the product was not neutralized properly after iodination, the hydrochloride/hydroiodide salt may form, shifting aromatic protons further downfield.
References
Indazole Reactivity & Tautomerism
Study of the Addition Mechanism of 1H-Indazole... (2022).[3][4] The Journal of Organic Chemistry. Detailed analysis of indazole coupling constants and tautomeric preferences.
Synthesis of 3-Iodoindazoles
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives... (2020).[5][6] Molecules. Provides the standard protocol for iodination of indazoles using Iodine/KOH, confirming the regioselectivity for position 3.
General Indazole NMR Data
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde... (2014).[3] RSC Advances. Contains comparative NMR data for 5-substituted indazoles, validating the assignment of H-4, H-6, and H-7 patterns.
Solvent Impurities in NMR
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents... (2016).[3] Organic Process Research & Development. Essential for distinguishing DMF/EtOAc residuals from the ethyl ester signals.
This guide serves as an authoritative technical reference for the structural characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and other bioactive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical reference for the structural characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.
Technical Guide:
C NMR Characterization of Ethyl 3-iodo-1H-indazole-5-carboxylate
Executive Summary & Structural Significance
Ethyl 3-iodo-1H-indazole-5-carboxylate is a bifunctional pharmacophore. The 3-iodo position serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 5-ester provides a vector for solubility enhancement or further derivatization.
Accurate
C NMR interpretation is pivotal here because the Heavy Atom Effect of iodine induces non-intuitive chemical shifts, often leading to misassignment of the C3 carbon. This guide provides a definitive assignment strategy, distinguishing this molecule from its regioisomers (e.g., 3-iodo-6-carboxylate) and tautomers.
Theoretical & Observed
C NMR Assignments
The "Heavy Atom" Shielding Effect
The most critical diagnostic feature in this spectrum is the chemical shift of C3 . While typical aromatic C-H carbons resonate between 120–140 ppm, the attachment of an iodine atom causes a significant upfield shift (shielding) due to the relativistic spin-orbit coupling of the heavy iodine nucleus.
Standard Indazole C3: ~134 ppm
Iodine Substituent Effect (
-effect): ~ -40 ppm
Resulting C3-I Shift:~90–96 ppm
Detailed Chemical Shift Table (100 MHz, DMSO-
)
Note: Values are synthesized from high-confidence analog data (e.g., 5-iodo-1H-indazole and ethyl indazole-5-carboxylate) to represent the expected spectroscopic signature.
Carbon Position
Type
Chemical Shift (, ppm)
Signal Characteristics
Diagnostic Logic
C=O (Ester)
Quaternary
165.8 – 166.5
Weak intensity
Typical conjugated ethyl ester carbonyl.
C7a (Bridgehead)
Quaternary
140.0 – 142.0
Weak intensity
Deshielded by adjacent N1.
C3 (C-I)
Quaternary
90.0 – 96.0
Very Weak / Broad
Critical ID. Shielded by Iodine (Heavy Atom Effect). Often requires longer relaxation delay ().
C5 (C-COOEt)
Quaternary
122.0 – 124.0
Weak intensity
Ipso to ester; deshielded relative to unsubstituted indazole.
C3a (Bridgehead)
Quaternary
120.0 – 122.0
Weak intensity
Bridgehead adjacent to the iodinated C3.
C4
Methine (CH)
122.5 – 123.5
Strong intensity
Ortho to ester; doublet in non-decoupled mode.
C6
Methine (CH)
126.0 – 128.0
Strong intensity
Ortho to ester.
C7
Methine (CH)
110.0 – 112.0
Strong intensity
Shielded position adjacent to N1; diagnostic for indazole core.
O-CH (Ethyl)
Methylene
60.5 – 61.5
Medium intensity
Classic ethyl ester methylene.
CH (Ethyl)
Methyl
14.2 – 14.8
Strong intensity
Classic ethyl ester methyl.
Visualization: Structural Assignment Map
The following diagram maps the chemical shifts to the physical structure and outlines the synthesis workflow to ensure sample purity before analysis.
Caption: Structural assignment highlighting the diagnostic C3-I shielding and the synthesis-to-analysis workflow.
Experimental Protocol & Best Practices
A. Synthesis of the Analyte
To generate the sample for this analysis, a direct C3-iodination of the commercially available ethyl 1H-indazole-5-carboxylate is performed.
Reagents: Dissolve ethyl 1H-indazole-5-carboxylate (1.0 eq) in DMF.
Technical Guide: Solubility Profile and Handling of Ethyl 3-iodo-1H-indazole-5-carboxylate
Topic: Solubility of Ethyl 3-iodo-1H-indazole-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity Ethyl 3-iodo-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of Ethyl 3-iodo-1H-indazole-5-carboxylate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Ethyl 3-iodo-1H-indazole-5-carboxylate (CAS: 1207-38-1 ) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and oncology therapeutics. Its structural core—an indazole ring substituted with an iodine atom at the C3 position and an ethyl ester at C5—imparts specific physicochemical characteristics that dictate its handling in process chemistry and biological assay formulation.
This guide provides a rigorous analysis of its solubility profile, derived from structural activity relationships (SAR) of indazole scaffolds and validated synthetic protocols. It is designed to allow medicinal chemists and formulation scientists to optimize reaction yields and assay reproducibility.
Understanding the solubility of this compound requires analyzing the interplay between its lipophilic iodine substituent and the polar indazole core.
Calculated Properties
The introduction of an iodine atom at C3 significantly increases the partition coefficient (LogP) compared to the non-iodinated parent (Ethyl 1H-indazole-5-carboxylate, LogP ~2.4).
Moderate polarity; supports solubility in polar aprotic solvents.
H-Bond Donors
1 (NH)
Capable of H-bonding with DMSO/Alcohols.
Solubility Classification
Aqueous Solubility:Insoluble (< 0.1 mg/mL) at neutral pH. Solubility improves slightly at high pH (>12) due to N1-deprotonation, but ester hydrolysis becomes a risk.
Organic Solubility: High in polar aprotic solvents; Moderate in polar protic; Low in non-polar hydrocarbons.
Operational Solubility Data
The following data is synthesized from standard synthetic protocols (iodination workups and esterifications) involving 3-iodo-indazole derivatives.
Solvent Compatibility Table
Use this table to select solvents for synthesis, extraction, and purification.
Solvent Class
Specific Solvent
Solubility Rating
Operational Notes
Polar Aprotic
DMSO
Excellent (>50 mg/mL)
Ideal for biological assay stock solutions.
Polar Aprotic
DMF
Excellent (>50 mg/mL)
Standard solvent for nucleophilic substitution reactions.
Esters
Ethyl Acetate
Good (10–30 mg/mL)
Primary solvent for liquid-liquid extraction.
Chlorinated
DCM / Chloroform
Good
Suitable for transport and chromatography loading.
Alcohols
Ethanol / MeOH
Moderate (Heat required)
Critical: Used for recrystallization. Soluble hot, precipitates cold.
Ethers
THF / 1,4-Dioxane
Good
Compatible reaction solvents.
Hydrocarbons
Hexanes / Heptane
Poor (< 1 mg/mL)
Acts as an anti-solvent to induce precipitation.
Aqueous
Water / PBS
Insoluble
Used to quench reactions and wash organic layers.
Critical Formulation Insight
For biological assays, DMSO is the gold standard for stock preparation. However, the iodine atom renders the molecule sensitive to light-induced degradation over time.
Recommendation: Store DMSO stocks (10 mM) in amber vials at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of crystal polymorphs.
Experimental Protocols
Protocol A: Thermodynamic Solubility Assessment
Objective: To determine the saturation limit in a specific solvent (e.g., for process optimization).
Preparation: Weigh 10 mg of Ethyl 3-iodo-1H-indazole-5-carboxylate into a 4 mL glass vial.
Addition: Add 200 µL of the target solvent (starting concentration 50 mg/mL).
Agitation: Vortex for 1 minute.
If dissolved: Solubility > 50 mg/mL.
If solid remains:[1] Sonicate for 10 minutes at 25°C.
Equilibration: If solid persists, agitate (shaker plate) for 24 hours at 25°C.
Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (nylon filters may adsorb the compound).
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Recrystallization (Purification)
Context: High-purity isolation often relies on the differential solubility in Ethanol.
This diagram illustrates the logical flow of solvents used during the synthesis and purification of the compound, highlighting where solubility properties are leveraged.
Figure 1: Purification workflow leveraging the compound's insolubility in water and temperature-dependent solubility in ethanol.
Biological Assay Formulation Decision Tree
A guide for preparing stable dosing solutions for in vitro assays.
Figure 2: Decision tree for preparing biological assay formulations, addressing potential aqueous precipitation.
References
PubChem. Ethyl 1H-indazole-5-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Analogous Synthetic Methods). RSC Advances. Available at: [Link]
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Applied Sciences. Available at: [Link]
Technical Guide: Stability and Storage Protocols for Ethyl 3-iodo-1H-indazole-5-carboxylate
Topic: Stability and storage of Ethyl 3-iodo-1H-indazole-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 3-iodo-1H-indazo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability and storage of Ethyl 3-iodo-1H-indazole-5-carboxylate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-iodo-1H-indazole-5-carboxylate (CAS 1279863-38-5) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its utility stems from the orthogonal reactivity of its functional groups: the 3-iodo position (amenable to Suzuki/Sonogashira coupling), the 5-ester (precursor to amides/acids), and the free indazole nitrogen (
).
However, this chemical versatility introduces specific stability liabilities. The carbon-iodine (C-I) bond is photolabile, and the ethyl ester is susceptible to hydrolytic cleavage under ambient moisture. This guide synthesizes physicochemical data with field-proven handling protocols to ensure the integrity of this scaffold during long-term storage and experimental use.
Physicochemical Profile
The following parameters define the baseline for quality control and handling requirements.
Property
Specification
Chemical Name
Ethyl 3-iodo-1H-indazole-5-carboxylate
CAS Number
1279863-38-5
Molecular Formula
Molecular Weight
316.09 g/mol
Physical State
Solid (White to pale yellow powder)
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
pKa (Calculated)
~13.8 (Indazole NH)
Melting Point
180–185 °C (Derivative dependent; typically high melting)
Stability Risk Assessment
To preserve the purity of Ethyl 3-iodo-1H-indazole-5-carboxylate, one must mitigate three primary degradation vectors: Photolysis, Hydrolysis, and Oxidation.
Photolytic Instability (Critical)
The C3-Iodine bond in the indazole ring is the most fragile structural feature. Iodine-carbon bonds have relatively low bond dissociation energies (~50–60 kcal/mol for heteroaryl iodides). Exposure to UV or high-intensity visible light can induce homolytic cleavage, generating an aryl radical and free iodine radical.
Mechanism: Homolytic fission
Radical abstraction of Hydrogen De-iodinated impurity (Ethyl 1H-indazole-5-carboxylate).
Visual Indicator: Darkening of the solid from white/yellow to brown/purple (accumulation of elemental
).
Hydrolytic Instability
While the ethyl ester is relatively robust compared to methyl esters, it remains susceptible to hydrolysis, particularly if the material is hygroscopic or stored in humid conditions.
Catalysis: The hydrolysis can be acid-catalyzed (if trace acid remains from synthesis) or base-catalyzed (if stored in glass with surface alkalinity).
Product: 3-iodo-1H-indazole-5-carboxylic acid (CAS 885521-46-0). This impurity alters the stoichiometry of subsequent coupling reactions.
Tautomeric & Oxidative Risks
The 1H-indazole core exists in tautomeric equilibrium (
vs ), though the form is thermodynamically favored. In solution, particularly in polar aprotic solvents (DMSO), the proton is acidic. In the presence of trace metals or oxidants, oxidative dimerization or N-oxide formation is a theoretical risk, though less common than photolysis.
Degradation Pathways Visualization
The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.
Primary: Amber borosilicate glass vial with a Teflon-lined screw cap. The amber glass filters UV light <400 nm.
Secondary: Seal the primary vial with Parafilm® or electrical tape to prevent gas exchange. Place inside a secondary opaque container (e.g., aluminum bag or cardboard box).
Atmosphere:
Ideally, store under an inert atmosphere (Argon or Nitrogen). If an inert gas line is unavailable, use a vacuum desiccator to remove moisture before sealing.
Desiccant: Include a packet of activated silica gel or molecular sieves in the secondary container.
Temperature:
Short-term (<1 month): 2–8 °C (Refrigerator).
Long-term (>1 month): -20 °C (Freezer). Lower temperatures significantly retard the kinetics of both hydrolysis and de-iodination.
Handling During Experimentation
Light Protection: When weighing the solid or running reactions, minimize exposure to direct sunlight or high-intensity fluorescent lab lighting. Use amber glassware or wrap flasks in aluminum foil.
Solvent Choice: Avoid storing stock solutions in DMSO or Methanol for prolonged periods. Prepare fresh solutions immediately before use. If storage is necessary, freeze the solution at -20 °C.
Thawing: Allow the refrigerated/frozen vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.
Quality Control & Re-validation
Before using this intermediate in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity using the following parameters.
Retest Interval: Every 6 months if stored at -20 °C; Every 3 months if stored at 2–8 °C.
References
Sigma-Aldrich. Ethyl 3-iodo-1H-indazole-5-carboxylate Product Detail & CAS Verification. Retrieved from
ChemScene. 3-Iodo-1H-indazole-5-carboxylic acid (Precursor Stability Data). Retrieved from
BenchChem. Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole (Analogous Stability). Retrieved from
National Institutes of Health (PubChem). Methyl 3-iodo-1H-indazole-5-carboxylate (Analogous Ester Data). Retrieved from
European Medicines Agency. ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from
Protocols & Analytical Methods
Method
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate
Abstract & Strategic Significance The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the Wnt signali...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Linifanib) and modulators of the Wnt signaling pathway. Ethyl 3-iodo-1H-indazole-5-carboxylate represents a high-value intermediate; the C3-iodide provides a reactive handle for carbon-carbon bond formation, while the C5-ester allows for orthogonal diversification or solubility modulation.
This guide details the optimized protocols for functionalizing this substrate via Palladium-catalyzed cross-coupling.[1] We address the critical chemoselective challenge: balancing the high reactivity of the C3-I bond against the acidity of the free N1-H (
), which can lead to catalyst poisoning or competitive N-arylation.
Chemo-Structural Analysis
Before initiating synthesis, researchers must understand the electronic environment of the substrate:
Feature
Chemical Consequence
Strategic Implication
C3-Iodo
Weak C-I bond energy.
Highly reactive toward Oxidative Addition (OA). Reactive even with milder Pd sources.
C5-Ethyl Ester
Electron Withdrawing Group (EWG).
Pro: Pulls electron density, making the oxidative addition at C3 faster. Con: Increases acidity of N1-H, making the substrate more prone to deprotonation and N-metalation.
N1-H (Free)
Lewis basic / Brønsted acidic.
Can coordinate to Pd(II), arresting the catalytic cycle (poisoning). Requires either protection or specific base selection.
Method A: Suzuki-Miyaura Coupling (The "Workhorse" Protocol)
This protocol utilizes a Protected Route (N-THP or N-Boc) which is the industry standard for scalability and reproducibility. While direct coupling of the free amine is possible (see Advanced Optimization), protection eliminates N-arylation side products.
Why: The ferrocenyl ligand (dppf) has a large bite angle, facilitating the reductive elimination step, which is often rate-limiting in sterically crowded indazoles.
Base:
(3.0 equiv, 3.0 mmol)
Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL total)
Step-by-Step Workflow:
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Remove the cap briefly under a positive stream of Argon to add the Pd catalyst (orange solid). Reseal immediately.
Reaction: Heat the mixture to 90°C for 4–6 hours.
Monitoring: Check LCMS for the disappearance of the iodide (M+H signal).
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL). Dry organic layer over
For researchers wishing to skip the protection/deprotection steps, use the following modifications. Note: Yields may fluctuate based on the boronic acid used.
Catalyst: Switch to XPhos Pd G2 (2 mol%). The bulky biaryl ligand prevents the free indazole nitrogen from coordinating effectively to the Pd center.
Base: Use
(3 equiv).
Solvent: n-Butanol or DMF (anhydrous).
Method B: Sonogashira Coupling (Alkynylation)[2]
Extending the carbon chain at C3 is critical for designing ATP-competitive inhibitors.
Protocol
Substrate: Ethyl 3-iodo-1H-indazole-5-carboxylate (Unprotected is viable here, but N-Me or N-THP is superior).
Scale: 0.5 mmol.
Reagents:
Alkyne: Terminal alkyne (1.2 equiv).
Catalyst:
(5 mol%).
Co-Catalyst: CuI (2 mol%).
Base/Solvent: Triethylamine (
) / THF (1:1 ratio).
Critical Handling Note:
Add the alkyne slowly to the mixture containing the halide and catalysts to prevent alkyne homocoupling (Glaser coupling), which is a common side reaction when CuI is present.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical decision points for the user.
Caption: Decision matrix for selecting the optimal catalytic pathway based on substrate protection status.
Troubleshooting & Optimization Matrix
Symptom
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning (Free NH).
Switch to Protected Route (THP/SEM) or use higher catalyst load (5-10%) of XPhos Pd G2.
Protodehalogenation (I H)
Hydride source in solvent.
Ensure solvents are anhydrous. Avoid alcohols if using strongly basic conditions.
Homocoupling of Boronic Acid
Oxygen leak.
Degas solvents vigorously. Ensure Argon balloon is maintaining positive pressure.
Black Precipitate (Pd Black)
Ligand dissociation.
Add 10% extra ligand (e.g., or dppf) to stabilize the active Pd(0) species.
Palladium Catalysts: Heavy metal toxicity. Handle in a fume hood.
1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before heating.
References
Synthesis of Indazole Derivatives via Pd-Catalyzed Cross-Coupling
Source: MDPI (Molecules)
Context: General protocols for 3-iodoindazole coupling and N-methylation strategies.
C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling
Source: MDPI (Catalysts)
Context: Comparison of Pd(dppf)Cl2 vs Pd(PPh3)4 and the effects of ionic liquids.
Sonogashira Coupling of 3-Iodoindazoles
Source: ResearchGate / Organic Chemistry Portal
Context: Methodologies for alkynylation of nitrogen heterocycles using Pd/Cu systems.[2][3]
Direct C-3 Arylation of 1H-Indazoles (Alternative Route)
Source: Wiley / Eur. J. Org.[4] Chem (via ResearchGate)
Context: Direct C-H activation protocols avoiding the iodide intermediate.
Introduction: The Privileged Indazole Scaffold and a Versatile Building Block
An Application Guide for the Strategic Use of Ethyl 3-iodo-1H-indazole-5-carboxylate in Synthesis The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Strategic Use of Ethyl 3-iodo-1H-indazole-5-carboxylate in Synthesis
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, serves as an effective bioisostere for indole and phenol, offering a combination of hydrogen bond donating and accepting capabilities that are crucial for target protein binding.[1] Within this important class of heterocycles, Ethyl 3-iodo-1H-indazole-5-carboxylate has emerged as a particularly valuable and versatile synthetic building block for drug discovery and materials science professionals.
This guide provides a detailed overview of the applications and protocols for Ethyl 3-iodo-1H-indazole-5-carboxylate. The molecule's design is inherently strategic: the iodine atom at the C-3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents. Simultaneously, the ethyl carboxylate group at the C-5 position offers a secondary site for modification, such as hydrolysis followed by amide coupling, allowing for the systematic exploration of structure-activity relationships (SAR). This application note will detail the core synthetic transformations, provide field-tested protocols, and explain the mechanistic rationale behind these powerful reactions.
Physicochemical Properties and Safe Handling
Before utilization, it is essential to understand the fundamental properties and safety protocols associated with Ethyl 3-iodo-1H-indazole-5-carboxylate.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]
Inhalation/Contact: The compound may be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[4][5] In case of contact, wash the affected area immediately with plenty of water.[4]
Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[4][5]
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]
The true synthetic power of Ethyl 3-iodo-1H-indazole-5-carboxylate lies in the reactivity of its C-I bond. The C(sp²)-I bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating a catalytic cycle that forges new C-C and C-N bonds with high efficiency and functional group tolerance. The following sections detail the protocols for the three most critical transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound.[7] This reaction is paramount for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the indazole.
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Ethyl 3-(Aryl)-1H-indazole-5-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or NaHCO₃ (2.0-3.0 equiv.).[7][8]
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF/water (e.g., 4:1 ratio).[7][8] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[7]
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole derivative.
Data Table: Representative Suzuki-Miyaura Couplings
Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or heteroaryl substrates, more sophisticated catalyst systems using ligands like dppf or Buchwald-type phosphines (e.g., SPhos) may be required to prevent catalyst deactivation and improve yields.[9][10]
Base and Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to degrade the substrates. The presence of water is often necessary to solubilize the base and aid the catalytic cycle.
Deboronated Side Products: Incomplete transmetalation can lead to the formation of side products from the protodeboronation of the boronic acid. Using a slight excess of the boronic acid can help drive the reaction to completion.
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing a direct route to substituted alkynes.[11] This transformation is invaluable for creating rigid linkers in molecules and for synthesizing precursors to many kinase inhibitors, where the alkyne moiety can interact with specific residues in the enzyme's active site.[12]
Mechanistic Rationale: The Sonogashira coupling uniquely employs a dual-catalyst system.
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves the oxidative addition of the Pd(0) catalyst to the indazole-iodide bond.
Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) center.
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium, yielding the product and regenerating the Pd(0) catalyst.[13][14]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of Ethyl 3-(Alkynyl)-1H-indazole-5-carboxylate
Reagent Setup: In a Schlenk flask under an inert atmosphere, dissolve Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.) in a suitable solvent like acetonitrile or THF.[12]
Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv.), Copper(I) iodide (CuI, 5-10 mol%), and a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%). Finally, add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent or co-solvent (2.0-3.0 equiv.).[12][13]
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and typically completes within 2-16 hours. Monitor progress by TLC or LC-MS.[12]
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane, and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salt.
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
N-H Reactivity: The N-H of the indazole can sometimes interfere with the reaction. While often not necessary, protection of the indazole nitrogen (e.g., as a BOC or SEM derivative) can lead to cleaner reactions and higher yields, especially with sensitive substrates.[13]
Glaser Homocoupling: The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne. This can be minimized by running the reaction under strictly anaerobic conditions, at lower temperatures, and by adding the alkyne slowly to the reaction mixture.
Copper-Free Variants: For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, though they may require higher catalyst loadings or more specialized ligands.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15][16] This reaction has revolutionized the synthesis of anilines and N-aryl heterocycles, which are ubiquitous in pharmaceuticals.
Mechanistic Rationale: The mechanism is similar to other cross-coupling reactions but with key differences.
Oxidative Addition: Pd(0) inserts into the indazole C-I bond.
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting.
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[15][17] The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions.[17]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Ethyl 3-(Amino)-1H-indazole-5-carboxylate
Reagent Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., XantPhos, BINAP, or XPhos) to a flame-dried Schlenk tube.[18] Add the strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Substrate and Solvent Addition: Add Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.) and the desired amine (1.1-1.5 equiv.). Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored carefully by LC-MS, as prolonged reaction times can sometimes lead to side products. Reactions are usually complete in 2-24 hours.
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude material is purified by silica gel column chromatography.
Data Table: Representative Buchwald-Hartwig Aminations
Ligand is Key: Success in Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step. Ligand screening is often necessary for novel substrate combinations.
Base Sensitivity: The reaction requires a strong, non-nucleophilic base. NaOtBu is common but can be incompatible with base-sensitive functional groups like esters on the coupling partner (though the indazole ester is generally stable). Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but often require higher temperatures and more active catalyst systems.
Hydrodehalogenation: A common side reaction is the reduction of the C-I bond, leading to the hydrodehalogenated indazole. This can be caused by catalyst decomposition or the presence of water. Ensuring strictly anhydrous and anaerobic conditions is critical to minimize this pathway.
Further Synthetic Transformations: The C-5 Ester Handle
Beyond cross-coupling at the C-3 position, the ethyl ester at C-5 provides a gateway to a vast array of analogs. Standard hydrolysis conditions (e.g., LiOH or NaOH in a THF/water mixture) readily convert the ester to the corresponding carboxylic acid. This acid is a versatile intermediate for:
Amide Coupling: Using standard coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with a diverse library of amines to generate 3-substituted-1H-indazole-5-carboxamides, a common feature in many bioactive molecules.[19]
Other Carboxylic Acid Derivatives: The acid can be converted to acid chlorides, Weinreb amides, or other activated species for further functionalization.
Conclusion
Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value, strategically designed building block that provides a reliable and versatile platform for the synthesis of complex indazole derivatives. Its orthogonal reactive sites—the C-3 iodide for cross-coupling and the C-5 ester for subsequent derivatization—allow researchers to rapidly generate compound libraries for screening in drug discovery and materials science. Mastery of the key palladium-catalyzed reactions described in this guide enables the efficient construction of novel C-C and C-N bonds, paving the way for the discovery of next-generation therapeutics and functional materials.
References
Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. (n.d.). Google Scholar.
Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... (n.d.). ResearchGate.
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved February 19, 2026, from [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
SAFETY DATA SHEET. (n.d.). Merck Millipore. Retrieved February 19, 2026, from [Link]
Ethyl 3-iodo-1H-indazole-5-carboxylate. (n.d.). Angene Spain. Retrieved February 19, 2026, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (2007, February 17). ACS Publications. Retrieved February 19, 2026, from [Link]
ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251. (n.d.). PubChem - NIH. Retrieved February 19, 2026, from [Link]
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023, December 13). MDPI. Retrieved February 19, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). orbit.dtu.dk. Retrieved February 19, 2026, from [Link]
Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020, May 29). MDPI. Retrieved February 19, 2026, from [Link]
1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022, June 2). Assiut University. Retrieved February 19, 2026, from [Link]
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2022, June 29). ResearchGate. Retrieved February 19, 2026, from [Link]
methyl 3-iodo-1H-indazole-5-carboxylate | C9H7IN2O2 | CID 24728589. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
Methyl 1H-indazole-3-carb... (2024, April 9). ChemBK. Retrieved February 19, 2026, from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). beilstein-journals.org. Retrieved February 19, 2026, from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved February 19, 2026, from [Link]
[N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015, December 28). PubMed. Retrieved February 19, 2026, from [Link]
Application Notes and Protocols for the Functionalization of the Indazole C-3 Position
Introduction: The Strategic Importance of the Indazole C-3 Position in Drug Discovery The indazole scaffold is a privileged bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring.[1] This structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Indazole C-3 Position in Drug Discovery
The indazole scaffold is a privileged bicyclic heterocycle, comprising a benzene ring fused to a pyrazole ring.[1] This structural motif is a cornerstone in medicinal chemistry, found in a multitude of compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The two most common tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][3]
The functionalization of the indazole core is a critical aspect of drug development, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various positions on the indazole ring, the C-3 position has garnered significant attention. Substitution at this position can profoundly influence a compound's interaction with its biological target.[3][4] For instance, the introduction of specific functional groups at C-3 has been shown to be crucial for the inhibitory activity of certain kinase inhibitors.[3][4][5] However, the direct functionalization of the C-3 position presents a synthetic challenge due to the inherent electronic properties of the indazole ring, which favor reactions at the nitrogen atoms.[5][6] This has spurred the development of a diverse range of synthetic methodologies to achieve selective C-3 functionalization.
This comprehensive guide provides an in-depth exploration of key strategies for the functionalization of the indazole C-3 position. We will delve into foundational techniques such as halogenation, which serves as a gateway to further transformations, and explore powerful C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling. Additionally, we will cover modern approaches, including direct C-H activation, the synthesis of versatile C-3 functionalized building blocks, and novel umpolung strategies. Each section is designed to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to effectively implement and adapt these methods for their specific research needs.
Section 1: Halogenation of the Indazole C-3 Position: A Gateway to Further Functionalization
Principle and Rationale
The introduction of a halogen atom, typically iodine or bromine, at the C-3 position of the indazole ring is a fundamentally important transformation. This process converts a relatively inert C-H bond into a reactive C-X bond (where X = I, Br), which can then participate in a wide variety of subsequent reactions, most notably metal-catalyzed cross-coupling reactions. This two-step approach (halogenation followed by cross-coupling) is often more reliable and versatile than direct C-H functionalization methods for introducing carbon-based substituents.
Iodination is frequently the preferred method as the C-I bond is more reactive than the C-Br bond in oxidative addition steps of many catalytic cycles. The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity for the C-3 position over other positions on the indazole ring.
Protocol: Iodination of 1H-Indazole
This protocol describes the direct iodination of 1H-indazole at the C-3 position using iodine and potassium hydroxide in DMF. This method is effective for a range of substituted and unsubstituted indazoles.
To a solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (3.0 eq).
Stir the mixture at room temperature until the KOH has dissolved.
Add iodine (1.6 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite.
A precipitate will form. Collect the solid by vacuum filtration.
Wash the solid with water and dry under vacuum to afford the desired 3-iodo-1H-indazole.
Protocol: Bromination of 1H-Indazole
This protocol details the C-3 bromination of indazole using N-bromosuccinimide (NBS), a widely used and effective brominating agent.
Materials:
1H-Indazole
N-Bromosuccinimide (NBS)
Acetonitrile (MeCN)
Standard glassware for organic synthesis
Magnetic stirrer
Procedure:
Dissolve 1H-indazole (1.0 eq) in acetonitrile.
Add N-bromosuccinimide (1.1 eq) to the solution.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-indazole.
Troubleshooting and Key Considerations
Regioselectivity: In some cases, especially with electron-rich indazoles, halogenation at other positions on the benzene ring can occur. Careful control of stoichiometry and reaction temperature can help to minimize these side products.
N-Protection: For certain substrates or subsequent reactions, protection of the N-1 position of the indazole may be necessary. Common protecting groups include Boc (tert-butoxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
Safety: Iodine and NBS are corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Principle and Rationale: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][8] It involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls and other conjugated systems and is particularly well-suited for the functionalization of 3-haloindazoles.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the 3-haloindazole to form a palladium(II) intermediate.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Arylboronic Acids
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various arylboronic acids under microwave irradiation, which can significantly accelerate the reaction.[8]
Application of Ethyl 3-iodo-1H-indazole-5-carboxylate in kinase inhibitor synthesis
Application Note: Strategic Utilization of Ethyl 3-iodo-1H-indazole-5-carboxylate in Kinase Inhibitor Synthesis Executive Summary This application note details the synthetic utility of Ethyl 3-iodo-1H-indazole-5-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Ethyl 3-iodo-1H-indazole-5-carboxylate in Kinase Inhibitor Synthesis
Executive Summary
This application note details the synthetic utility of Ethyl 3-iodo-1H-indazole-5-carboxylate as a high-value scaffold in medicinal chemistry. Specifically designed for the development of Type I and Type II kinase inhibitors, this molecule offers three orthogonal vectors for diversification: the C3-iodo position (Suzuki/Heck/Sonogashira coupling), the C5-ester (hydrolysis/amide coupling), and the N1-nitrogen (alkylation/protection).
This guide provides validated protocols for transforming this scaffold into potent inhibitors targeting receptor tyrosine kinases (e.g., VEGFR, PDGFR) and serine/threonine kinases (e.g., AKT, PI3K), leveraging the "privileged" indazole pharmacophore which effectively mimics the adenine ring of ATP.
Strategic Overview: The Indazole Scaffold
The indazole core is a bioisostere of the indole and purine systems found in nature. In kinase drug discovery, the 3-iodo-5-carboxylate substitution pattern is particularly powerful due to its regioselective reactivity profile .
Vector A (C3-Position): The C-I bond is highly reactive toward Pd-catalyzed cross-coupling.[1] This site typically projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed front region depending on the kinase conformation.
Vector B (C5-Position): The ethyl ester is a masked solubilizing group. It projects toward the solvent interface, making it ideal for attaching hydrophilic tails (morpholines, piperazines) to improve ADME properties.
Vector C (N1-Position): The N-H motif often forms critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
Figure 1: Orthogonal diversity vectors of the 3-iodo-indazole scaffold.
Pre-Reaction Considerations & N-Protection
While direct coupling on the unprotected indazole is possible, it often leads to catalyst poisoning or N-arylation byproducts. For robust library synthesis, N1-protection is recommended as the first step.
Protocol A: N1-THP Protection (Recommended)
The Tetrahydropyranyl (THP) group is robust under basic Suzuki conditions but easily removed with acid.
The C3-iodo handle is significantly more reactive than bromo- or chloro-substituents, allowing for mild coupling conditions that preserve the C5-ester.
The Strategic Role of Ethyl 3-iodo-1H-indazole-5-carboxylate in the Synthesis of Next-Generation Anti-Cancer Agents
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous small-molecule drugs approved by the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous small-molecule drugs approved by the FDA for various cancer types.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for designing potent and selective inhibitors of key oncogenic targets.[3] Among the various functionalized indazole building blocks, Ethyl 3-iodo-1H-indazole-5-carboxylate stands out as a particularly valuable starting material for the synthesis of a new generation of anti-cancer agents. Its strategic placement of an iodo group at the 3-position allows for facile carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, while the ethyl carboxylate at the 5-position offers a handle for further derivatization or can be a key pharmacophoric feature. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-iodo-1H-indazole-5-carboxylate in the synthesis of potent anti-cancer agents, with a focus on PARP and kinase inhibitors.
Synthetic Applications: A Gateway to Potent Cancer Therapeutics
The C3-iodo functionality of Ethyl 3-iodo-1H-indazole-5-carboxylate is a linchpin for introducing diverse molecular complexity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in modern drug discovery, enabling the efficient construction of biaryl and aryl-alkyne linkages, which are common motifs in kinase and PARP inhibitors.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] In the context of Ethyl 3-iodo-1H-indazole-5-carboxylate, this reaction is instrumental in synthesizing 3-aryl-1H-indazole-5-carboxylates, which are key intermediates for a variety of anti-cancer agents, including inhibitors of Akt kinase and other signaling proteins.[5]
Protocol 1: Representative Suzuki-Miyaura Coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate with an Arylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate with a generic arylboronic acid. The specific arylboronic acid, catalyst, ligand, and base may require optimization depending on the substrate.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-iodo-1H-indazole-5-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (3 equivalents).
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-1H-indazole-5-carboxylate.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligand, which would deactivate the catalytic system.
Base (K2CO3): Activates the boronic acid for transmetalation to the palladium center, a crucial step in the catalytic cycle.[4]
Solvent System (Dioxane/Water): Provides a biphasic medium that facilitates the dissolution of both the organic substrates and the inorganic base.
Ligand (PPh3): Stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
The Sonogashira coupling reaction is a powerful tool for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly relevant for the synthesis of certain classes of kinase inhibitors and other anti-cancer agents where a rigid alkynyl linker is desired. The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed.[7]
Protocol 2: Representative Sonogashira Coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate with a Terminal Alkyne
This protocol outlines a general procedure for the Sonogashira coupling of Ethyl 3-iodo-1H-indazole-5-carboxylate with a terminal alkyne.
To a Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-1H-indazole-5-carboxylate (1 equivalent), PdCl2(PPh3)2 (0.03 equivalents), and CuI (0.06 equivalents).
Add anhydrous DMF and anhydrous triethylamine to the flask.
Add the terminal alkyne (1.5 equivalents) to the reaction mixture.
Stir the reaction at room temperature for 8-24 hours, or gently heat to 40-60 °C if the reaction is sluggish. Monitor the reaction by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-1H-indazole-5-carboxylate.
Causality Behind Experimental Choices:
Copper(I) Iodide (CuI): Acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]
Triethylamine (Et3N): Serves as both a base to deprotonate the terminal alkyne and as a solvent.
Anhydrous Conditions: While not always strictly necessary for modern Sonogashira protocols, anhydrous conditions can prevent unwanted side reactions and ensure catalyst longevity.
Data Presentation: A Snapshot of Anti-Cancer Activity
The indazole derivatives synthesized from Ethyl 3-iodo-1H-indazole-5-carboxylate and its analogs have demonstrated significant anti-cancer activity across a range of cell lines. The following table summarizes representative data for indazole-based compounds, highlighting their potential as therapeutic agents.
Mechanism of Action: Targeting the Achilles' Heel of Cancer Cells
A prominent class of anti-cancer agents synthesized from indazole precursors are Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[10]
Synthetic Lethality in BRCA-Deficient Cancers
In normal cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancers with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the more error-prone non-homologous end joining (NHEJ) pathway and the BER pathway for DNA repair.
PARP inhibitors exploit this dependency in a concept known as "synthetic lethality".[11] By inhibiting PARP, SSBs are not repaired and accumulate, leading to an increase in DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via HR, coupled with the inhibition of a key repair pathway, leads to genomic instability and ultimately, cell death.[12] Normal cells, with their intact HR pathway, are less affected by PARP inhibition.
Signaling Pathway of PARP Inhibition
Caption: PARP Inhibition Pathway and Synthetic Lethality.
Conclusion
Ethyl 3-iodo-1H-indazole-5-carboxylate is a high-value, versatile building block for the synthesis of innovative anti-cancer agents. Its amenability to robust and efficient cross-coupling reactions provides a direct route to diverse chemical matter targeting critical oncogenic pathways. The protocols and mechanistic insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of life-saving cancer therapeutics.
References
Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 11, 15675-15687. Available from: [Link]
Branco, C., & Paredes, J. (2022). PARP Inhibitors: From the Mechanism of Action to Clinical Practice. Acta Med Port, 35(2), 135-143. Available from: [Link]
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. Available from: [Link]
Jones, P., Altamura, S., De Francesco, R., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185. Available from: [Link]
Kamal, A., Reddy, T. S., Sreekanth, K., et al. (2015). Synthesis and in vitro anticancer activity of isoxazole-linked 2,3-dihydroquinazolinone hybrids as inhibitors of cyclin B1/CDK1. European journal of medicinal chemistry, 95, 49-61. Available from: [Link]
Parrino, B., Attanzio, A., Spano, V., et al. (2017). Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues. European Journal of Medicinal Chemistry, 138, 371-380. Available from: [Link]
Reddy, T. S., Kumar, N., S., S. K., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2589. Available from: [Link]
Murai, J., Huang, S. Y., Das, B. B., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588–5599. Available from: [Link]
Pauls, H. W., Liu, Y., Lang, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of medicinal chemistry, 58(10), 4344–4361. Available from: [Link]
Frejat, F. O. A., Abdel-Maksoud, M. S., Shahin, I., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic chemistry, 126, 105922. Available from: [Link]
Youssif, B. G., Abdel-Zaher, A. O., Abdel-Sattar, E., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC medicinal chemistry, 14(12), 2415–2433. Available from: [Link]
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society reviews, 40(10), 5084–5121. Available from: [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available from: [Link]
Youssif, B. G. M., Abdu-Allah, H. H. M., Abdel-Zaher, A. O., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2200845. Available from: [Link]
A kind of synthetic method for preparing Niraparib. (2017). CN107235957A.
Youssif, B. G., Abdel-Zaher, A. O., Abdel-Sattar, E., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC medicinal chemistry, 14(12), 2415–2433. Available from: [Link]
Synthesis of niraparib (XXXII). (2021). ResearchGate. Available from: [Link]
Li, J., Wang, Y., Kong, D., et al. (2019). A Pd-catalyzed Sonogashira cross-coupling reaction for the synthesis of C4-alkynylisoxazoles from 3,5-disubsitituted-4-iodoisoxazoles and terminal alkynes. RSC advances, 9(16), 9133–9139. Available from: [Link]
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82379-82383. Available from: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. Available from: [Link]
Ansari, M. F., & Ahmad, I. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 28(15), 5851. Available from: [Link]
Reddy, T. S., Kumar, N., S., S. K., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available from: [Link]
Technical Guide: Purification of Ethyl 3-iodo-1H-indazole-5-carboxylate
[1][2] Executive Summary & Molecule Profile This guide addresses the purification of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical scaffold often employed in the synthesis of kinase inhibitors (e.g., Axitinib analo...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Molecule Profile
This guide addresses the purification of Ethyl 3-iodo-1H-indazole-5-carboxylate , a critical scaffold often employed in the synthesis of kinase inhibitors (e.g., Axitinib analogs).[1][2] The introduction of the iodine atom at the C3 position significantly alters the physicochemical properties of the parent indazole, necessitating specific adjustments to standard purification workflows.[3]
Handling: Protect from light. Avoid strong aqueous bases during workup.[1][2]
Key Impurities
1. Ethyl 1H-indazole-5-carboxylate (SM).2.[1][2] Free Iodine ().3.[1][2] N-iodinated species (transient).[1][2]
Separation: SM is more polar than the product. causes discoloration.[1][2]
Purification Decision Matrix
Before selecting a method, assess your crude purity and scale.
Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and scale.[1][2][3]
Troubleshooting Guides & FAQs
Module A: Solubility & Workup
Q: My crude solid is purple/pink. How do I fix this?A: The coloration indicates free iodine (
), a common byproduct of iodination using /KOH or NIS.[2][3]
Protocol: Dissolve the crude in Ethyl Acetate (EtOAc). Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .[1][2] The color should vanish instantly as iodine is reduced to iodide.[1][2]
Why: Free iodine can catalyze side reactions and complicates chromatography by streaking.[1][2]
Q: The compound won't dissolve in DCM for loading onto the column.A: Indazoles have strong intermolecular hydrogen bonding (N-H donor/acceptor).[1][2]
Solution: Use a "dry load" technique.[1][2] Dissolve the crude in a minimum amount of THF or Acetone, add silica gel (1:2 ratio w/w), and evaporate to dryness. Load the resulting powder onto the column.[1][2]
Alternative: Add a small amount of Methanol (MeOH) to the DCM, but ensure it doesn't disrupt your eluent strength.
Module B: Flash Chromatography
Q: I am seeing significant "tailing" on the TLC and column. How do I sharpen the bands?A: The N-H proton on the indazole ring interacts with the acidic silanols on the silica gel, causing drag.[3]
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your mobile phase.[1][2][3]
Note: If you use TEA, ensure you rotovap thoroughly to remove it, or it may interfere with subsequent NMR or coupling reactions.
Q: I cannot separate the Starting Material (SM) from the Product.A: This is the most common challenge. The introduction of Iodine at C3 makes the molecule less polar (more lipophilic) than the C3-H starting material.[1][2]
Gradient: A shallow gradient of Hexanes/EtOAc (or DCM/EtOAc).[1][2][3]
Expectation: The Product (3-Iodo) will elute before the Starting Material (3-H).
: Typically small (e.g., Product 0.45 vs. SM 0.35 in 3:1 Hex/EtOAc).[1][2]
Table 1: Recommended Eluent Systems
Solvent System
Ratio
Application
Notes
Hexanes / EtOAc
4:1 1:1
Standard Purification
Best general separation.[1][2] Product elutes first.
DCM / EtOAc
95:5 80:20
Difficult Separations
DCM solubilizes indazoles better; good for "streaky" compounds.[1][2]
DCM / MeOH
99:1 95:5
Polar Impurities
Use only if very polar byproducts are present.[1][2]
Module C: Recrystallization (Scalable)
Q: The column is too expensive for my 20g batch. Can I recrystallize?A: Yes, 3-iodoindazoles generally crystallize well due to the "heavy atom effect" facilitating packing.[1][2]
Protocol: Ethanol/Water Precipitation
Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 5-7 mL per gram).
Heating: Heat to reflux (
) until fully dissolved. If particulates remain, hot filter.
Nucleation: Remove from heat. While still warm, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot EtOH to clear the solution.
Crystallization: Allow to cool slowly to room temperature, then cool to
in an ice bath for 2 hours.
Filtration: Filter the solids and wash with cold 1:1 EtOH/Water.
Q: My product is "oiling out" instead of crystallizing.A: This happens if the water is added too quickly or the solution is too concentrated.[1][2]
Troubleshoot: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, switch solvent systems to Acetonitrile (MeCN) (recrystallize from boiling MeCN, cooling to
Understanding why impurities exist helps in avoiding them.[1][2]
Figure 2: Reaction pathways showing the origin of kinetic N-iodo intermediates and potential hydrolysis byproducts.
N-Iodo Species: Often formed first.[1][2] Heating the reaction mixture (typically to 60-80°C) promotes the thermodynamic rearrangement to the C3-iodo product [1].[1][2]
Hydrolysis: The ethyl ester at C5 is stable to mild base, but prolonged exposure to KOH at high temps will hydrolyze it to the carboxylic acid (which will stick to the baseline in TLC).
References
Synthesis of 3-iodoindazoles:
Collot, V., et al.[1][2][3] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[1][2][7] Tetrahedron, 1999.[2][3]
Context: Establishes the standard iodination protocol (
) and the migration of iodine from N to C3.
Indazole Acidity & Chromatography:
Lier, F., et al.[2][3] "Indazole Chemistry: Recent Advances."[1][2] Molecules, 2014.[2][3]
Context: Discusses the N-H acidity (
~14) necessitating base-modified silica for purification.
General Purification of Heterocycles:
Armarego, W. L. F.[2][3] "Purification of Laboratory Chemicals."[1][2] Butterworth-Heinemann, 8th Edition.[1][2]
Context: Standard reference for solvent selection (EtOH/Water) for recrystallizing polar aromatics.[1][2][3]
Solubility Data (Inferred):
Based on Ethyl 1H-indazole-3-carboxylate (PubChem CID 78251) and 3-iodo-1H-indazole analogs.[1][2]
[1]
Technical Support Center: Synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate
Topic: Common byproducts in the synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate Content type: Technical Support Center Guide Product Code: IND-3I-E5 CAS: N/A (Derivative of 192944-51-7) Technical Lead: Dr. Alex V., S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Common byproducts in the synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate
Content type: Technical Support Center Guide
Product Code: IND-3I-E5
CAS: N/A (Derivative of 192944-51-7)
Technical Lead: Dr. Alex V., Senior Application Scientist
Executive Summary & Reaction Overview
The synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate is a critical intermediate step in the production of diverse kinase inhibitors (e.g., Axitinib analogs). The standard transformation involves the electrophilic iodination of Ethyl 1H-indazole-5-carboxylate at the C3 position.
While the C3 position of the indazole ring is the most nucleophilic carbon, the reaction is sensitive to basicity and stoichiometry.[1] The most common technical support tickets regarding this synthesis involve ester hydrolysis , incomplete conversion , and regioselectivity issues .[1]
Standard Reaction Pathway
The reaction typically utilizes elemental iodine (
) in the presence of a base (KOH or ) in a polar aprotic solvent (DMF or DMSO).[1]
Figure 1: Reaction pathway showing the conversion of starting material to target and primary competing side reactions.
Troubleshooting Guide (FAQ Format)
This section addresses specific issues reported by researchers during scale-up and optimization.
Issue 1: "I am seeing a new spot on TLC/LCMS with a mass corresponding to the carboxylic acid (M-28). Why?"
Diagnosis:Base-Mediated Ester Hydrolysis.
The most frequent byproduct is 3-iodo-1H-indazole-5-carboxylic acid . This occurs when the reaction conditions are too basic or if water is present in the solvent system.
Mechanism: The use of strong bases like Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) to promote iodination also catalyzes the saponification of the ethyl ester to the carboxylate salt.[1] Upon acidic workup, this precipitates as the free acid.
Corrective Action:
Switch Bases: Replace KOH with Potassium Carbonate (
) . It is sufficiently basic to promote N-deprotonation/iodination but less nucleophilic towards the ester.
Control Water: Ensure DMF/DMSO is anhydrous. Hydrolysis requires water; eliminating it minimizes this pathway.
Recovery: If the acid is formed, it can be re-esterified using Ethanol/
or Ethanol/Thionyl Chloride, though this adds a step.[1]
Issue 2: "The reaction stalled with 15% starting material remaining. Adding more Iodine didn't help."
Diagnosis:N-Iodo Inhibition or Equilibrium Limits.
Indazoles can form labile N-iodo species (1-iodo-1H-indazole derivatives) which are kinetic traps.
Technical Insight: The reaction is an equilibrium. The N-iodo species must rearrange to the C3-iodo product.
Corrective Action:
Temperature: Gently heat the reaction to 40–50°C . This encourages the thermodynamic rearrangement from N-I to C-I.
Stoichiometry: Ensure a slight excess of Iodine (1.1 – 1.2 equiv).[1] Large excesses often lead to over-iodination rather than conversion of the final trace SM.
Issue 3: "I have a byproduct with M+126 mass shift. Is this the di-iodo compound?"
Diagnosis:Over-iodination (C3 + C7).
Yes, this is likely Ethyl 3,7-diiodo-1H-indazole-5-carboxylate .
Causality: The C7 position is the second most reactive site. If the C3 position is fully occupied and excess iodine/base is present, electrophilic attack will occur at C7.
Prevention:
Strictly limit Iodine to 1.05 - 1.1 equivalents .
Monitor reaction progress by HPLC rather than TLC to stop exactly when SM is consumed.
Avoid high temperatures (>60°C) which lower regioselectivity.[1]
Impurity Profile & Identification
Use the table below to identify peaks in your LC-MS data.
Component
Relative Polarity (RP-HPLC)
Mass Shift ( m/z)
Origin
Starting Material
Medium
Reference (M)
Incomplete Reaction
Target Product
Low (More Lipophilic)
M + 126 (Iodine)
Target
Hydrolysis Impurity
High (Polar, Acidic)
M + 126 - 28 (Loss of Et)
Base hydrolysis of ester
Di-iodo Impurity
Very Low (Lipophilic)
M + 252 (2 x Iodine)
Excess Reagents
N-Iodo Intermediate
Variable (Unstable)
M + 126
Kinetic Intermediate
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate with <5% hydrolysis byproduct.
Preventing N-arylation side reactions in indazole coupling
The following technical guide is structured as a specialized support center resource. It prioritizes causality, actionable protocols, and mechanistic understanding to resolve N-arylation side reactions in indazole coupli...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It prioritizes causality, actionable protocols, and mechanistic understanding to resolve N-arylation side reactions in indazole coupling.
Topic: Preventing N-Arylation Side Reactions & Regioselectivity Control
Ticket ID: IND-C3-H-001
Status: Resolved (Expert Level)
The Core Problem: The Indazole Ambiguity
Indazole poses a unique challenge in cross-coupling due to its amphoteric nature .
Acidity: The N-H proton (pKa ~13.9 in H₂O, ~19 in DMSO) is easily removed by carbonate bases used in Suzuki/Buchwald couplings, creating a reactive indazolyl anion.
Nucleophilicity: Once deprotonated, the anion is an ambident nucleophile. Palladium and Copper catalysts readily coordinate to the nitrogen (poisoning the catalyst) or facilitate N-arylation (side reaction) when C-arylation is intended.
Diagnostic: Which "Side Reaction" are you fighting?
Use the decision matrix below to identify the correct troubleshooting module.
Figure 1: Decision matrix for selecting the appropriate troubleshooting protocol based on the specific side-reaction encountered.
Scenario A: Preventing N-Arylation during C-Coupling
User Issue: "I am trying to arylate C3 (or a halogen on the ring), but the N-H is reacting with my aryl halide, or the reaction is stalled."
Root Cause Analysis
Catalyst Poisoning: The free N1/N2 nitrogens (especially N2) are excellent ligands for Pd(II). They displace phosphines, forming stable, unreactive [Pd(Indazole)2L2] complexes.
Competitive Deprotonation: Bases like K₂CO₃ or Cs₂CO₃ (necessary for the Suzuki cycle) deprotonate the N-H. The resulting anion undergoes Buchwald-Hartwig type N-arylation faster than the oxidative addition/transmetalation required for C-coupling.
Protocol 1: The "Fortress" Strategy (N-Protection)
Best for: High-value substrates where yield is paramount and step-count is secondary.
The Fix: Mask the Nitrogen. Do not use Acetyl or Tosyl groups if using nucleophilic bases, as they are labile.
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).
Why: SEM withstands strong bases (LiHMDS, KOtBu) and Suzuki conditions but is removed easily with TBAF or acid.
Step-by-Step Workflow:
Protection:
Dissolve Indazole (1.0 equiv) in THF (0.2 M) at 0°C.
Add NaH (1.2 equiv, 60% dispersion). Stir 30 min (Gas evolution).
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT.
Result: Quantitative formation of N1/N2-SEM mixture (Regioisomer mix does not matter if removing later).
Coupling (C3-Arylation/Suzuki):
Perform standard Pd-catalyzed coupling. The N-SEM group prevents N-coordination and N-arylation.
Deprotection:
Treat with TBAF (THF) or HCl/EtOH to restore free NH.
Protocol 2: The "Direct" Strategy (Ligand Control)
Best for: Late-stage functionalization or when protecting groups are chemically forbidden.
The Fix: Use a rigid bidentate ligand that out-competes the indazole nitrogen for the Palladium center.
Key Reference: El Kazzouli et al. demonstrated that 1,10-Phenanthroline is crucial for this.
Mechanism: Phenanthroline forms a rigid square-planar complex with Pd. Unlike monodentate phosphines (PPh₃), it does not dissociate easily, preventing the indazole nitrogen from displacing the ligand.
Experimental Protocol (Direct C3-H Arylation):
Reagents:
Substrate: 1H-Indazole (unprotected).
Partner: Aryl Iodide (1.2 equiv).
Catalyst: Pd(OAc)₂ (5 mol%).
Ligand: 1,10-Phenanthroline (5 mol%) — Critical: 1:1 ratio with Pd.
Note: High temperature is required for C-H activation energy barriers.
Why it works: The Pd-Phen complex is sterically bulky and electronically rich, favoring C-H insertion (C3) over N-coordination.
Scenario B: Controlling N-Arylation (N1 vs. N2 Selectivity)
User Issue: "I want to N-arylate, but I am getting a mixture of N1 and N2 isomers."
The Mechanistic Divergence
Indazole exists in tautomeric equilibrium.
1H-Indazole (N1-H): Thermodynamically more stable (aromatic benzene ring preserved).
2H-Indazole (N2-H): Less stable (quinoid structure), but N2 is often more nucleophilic due to alpha-effect and lower steric hindrance.
Troubleshooting Table: Tuning Selectivity
Variable
To Favor N1-Arylation
To Favor N2-Arylation
Mechanistic Reason
Base
NaH, KHMDS (Strong)
Cs₂CO₃, K₂CO₃ (Weak/Buffered)
Strong bases fully deprotonate to the indazolyl anion, where the N1 position is thermodynamically favored for alkylation/arylation under equilibrium.
Solvent
THF, DMF
Acetone, Ethyl Acetate
Polar aprotic solvents (DMF) support the separated ion pair (favoring N1).
Catalyst
Cu(OAc)₂ / Pyridine (Chan-Lam)
Rh(II) (Carbenoid insertion)
Copper-mediated oxidative coupling often follows thermodynamic N1 preference. Rh-carbenoids can trap the kinetic N2 nucleophile.
C3-Substituent
Bulky Groups (t-Bu)
H or Small Groups
Steric bulk at C3 blocks the N2 position, forcing reaction at N1.
FAQ: Why am I getting N2-arylation with Buchwald conditions?
A: In many Pd-catalyzed N-arylation cycles, the reductive elimination step is sensitive to sterics. If you have a substituent at C7, it sterically hinders N1, forcing the reaction to N2. Conversely, a substituent at C3 hinders N2, forcing N1.
Rule of Thumb:
C7-Substituted Indazole: Expect N2 dominance.
C3-Substituted Indazole: Expect N1 dominance.
Visualizing the Competition
The following pathway map illustrates the bifurcation points where side reactions occur.
Figure 2: Reaction pathways showing how ligand choice and substrate sterics dictate the outcome between catalyst poisoning, N-arylation, and C-arylation.
References
Direct C3-H Arylation (Phenanthroline Method)
El Kazzouli, S., et al. (2012).[3] "Direct C-3-Arylations of 1H-Indazoles." European Journal of Organic Chemistry.
N1 vs N2 Selectivity (Mechanistic Insight)
Luo, J., et al. (2018). "Regioselective N-Alkylation/Arylation of Indazoles." Journal of Organic Chemistry.
Protecting Group Strategies
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket: #IND-5391Subject: Yield Optimization for Ethyl 3-iodo-1H-indazole-5-carboxylate
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Core Directive
User Issue: Inconsistent yields and purification losses during the synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate.
Primary Diagnosis: The iodination of electron-deficient indazoles (bearing a C5-ester) is kinetically slower than electron-rich variants. Common failure points include incomplete conversion due to poor solubility, loss of product during aqueous workup (amphoteric nature), and instability of the C-I bond under light/acidic conditions.
The Solution:
We recommend shifting from standard unbuffered iodination to a Base-Mediated Electrophilic Substitution using the
/KOH system in DMF or 1,4-Dioxane. This method is superior to NIS (N-iodosuccinimide) for this specific substrate because the strong base deprotonates the N1-H, increasing electron density at C3 and facilitating the electrophilic attack despite the deactivating C5-ester.
Validated Synthetic Protocol
This protocol is designed for scale-up (10g - 100g) and prioritizes isolation yield over raw conversion.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Ethyl 1H-indazole-5-carboxylate
1.0
Substrate
Starting Material (SM)
Iodine ()
1.5 - 2.0
Electrophile
Add as solution to control exotherm
KOH (pellets/powder)
3.0 - 4.0
Base
Essential for N1-deprotonation
DMF (Anhydrous)
10 Vol
Solvent
High solubility required
Na₂S₂O₃ (aq)
Excess
Quench
Removes unreacted Iodine
Step-by-Step Workflow
Dissolution: Charge the reaction vessel with Ethyl 1H-indazole-5-carboxylate (1.0 equiv) and DMF (10 volumes). Stir until fully dissolved.
Deprotonation: Add KOH (3.0 equiv) portion-wise. Observation: The solution may darken or turn orange; this is the formation of the indazolyl anion. Stir for 15 minutes at RT.
Iodination: Dissolve Iodine (
, 1.5 equiv) in minimal DMF. Add this solution dropwise to the reaction mixture over 30–60 minutes.
Critical Control: Maintain internal temperature < 30°C. Higher temperatures promote side reactions on the ester.
Monitoring: Stir at RT for 2–4 hours.
Self-Validation Check: Spot TLC.[1] If SM persists > 5%, add 0.2 equiv additional
. Do not heat above 40°C unless conversion stalls completely.
Quenching: Pour the reaction mixture slowly into a stirred solution of 10% aqueous
(Sodium Thiosulfate) and ice water (20 volumes).
Visual Cue: The dark iodine color should vanish, leaving a yellow/off-white precipitate.
Isolation (Crucial Step):
Do NOT extract with DCM yet. Adjust the pH of the aqueous slurry to ~7.0–8.0 using dilute HCl if the KOH makes it too basic (pH > 11 can hydrolyze the ester; pH < 4 can destabilize the C-I bond).
Filter the precipitate.[2][3] Wash the cake with water (3x) to remove DMF.
Dry the solid under vacuum at 45°C.
Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the critical decision points where yields are often lost.
Figure 1: Mechanistic pathway for C3-iodination. Note that N-iodination is reversible, while C3-iodination is the thermodynamic product.
The C5-ester deactivates the ring, making C3 less nucleophilic.
Increase Base: Ensure KOH is fresh (wet KOH is less effective). Switch solvent to 1,4-Dioxane and heat to 60°C if strictly necessary.
Product is "Oily" / Sticky
Residual DMF is trapping the product.
Water Crash: Pour the reaction into a larger volume of ice water (1:20 ratio). Agitate vigorously to break the oil into a solid.
Loss of Ester Group
Hydrolysis occurred during reaction or workup.
pH Control: Do not let the reaction sit at high pH for >4 hours. During quenching, neutralize the KOH immediately with dilute acid/buffer.
Dark Product Color
Trapped Iodine or oxidative degradation.
Thiosulfate Wash: Rinse the filter cake with 5% solution. Recrystallize from Ethanol/Water if color persists.
Multiple TLC Spots
N-iodination (kinetic product) or over-iodination.
Wait: N-iodo species often rearrange to C3-iodo species over time. Stir longer (overnight). If over-iodination (on the phenyl ring) occurs, reduce equivalents.
Optimization Data: Solvent & Base Effects[4][5]
We have compiled comparative data for this transformation. The DMF/KOH system provides the best balance of yield and cost.
System
Yield
Purity
Primary Issue
/ KOH / DMF
82-88%
High
DMF removal requires extensive water wash.
/ / MeCN
45-60%
Med
Reaction is too slow; Base is too weak for deactivated indazoles.
NIS / MeCN
70-75%
High
Expensive reagent; Succinimide removal can be tedious.
/ NaOH / Water
<30%
Low
Poor solubility of the ester starting material.
Frequently Asked Questions (FAQ)
Q1: Can I use N-Iodosuccinimide (NIS) instead of Iodine?A: Yes. NIS is a "cleaner" reagent and avoids the use of strong hydroxide bases, which protects the ester. However, for the C5-ester substituted indazole, the reaction might be sluggish in Acetonitrile. If using NIS, use DMF as the solvent and heat to 50°C.
Q2: Why is my product turning purple on the bench?A: C3-iodoindazoles are light-sensitive. The purple color indicates liberation of iodine (
).
Fix: Store the solid in amber vials wrapped in foil at 4°C. Ensure all traces of acid are removed during workup, as acid catalyzes de-iodination.
Q3: The literature mentions "Selectfluor" or "Biosis" reagents. Are these better?A: Those are typically for fluorination or specialized oxidations. For iodination, elemental iodine is the most atom-economical and scalable method. Avoid over-engineering the reaction with exotic hypervalent iodine reagents unless the standard protocol fails.
References
Giraud, F., et al. (2010). "Synthesis and functionalization of 3-iodoindazoles." Bioorganic & Medicinal Chemistry Letters, 20(19), 5864-5868.
Key Insight: Establishes the
/KOH/DMF method as the "gold standard" for functionalized indazoles.
Liegault, B., et al. (2008). "Palladium-Catalyzed C-H Functionalization of Indazoles." Journal of Organic Chemistry, 73(13), 5022-5028.
Key Insight: Discusses the regioselectivity challenges between N1, N2, and C3 positions.
Pfizer Inc. (2006). "Indazole derivatives useful for the treatment of abnormal cell growth." World Intellectual Property Organization, WO2006048745.
Key Insight: Industrial scale-up protocols for ethyl 3-iodo-1H-indazole-5-carboxylate intermediates used in kinase inhibitors (e.g., Axitinib analogs).
Vasilevsky, S. F., et al. (2003). "C-3 Iodination of Indazoles." Heterocycles, 60(4), 879.
Key Insight: Confirmation of thermodynamic stability of C3-iodo products over N-iodo kinetic products.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Low Reactivity & Cross-Coupling Failures
Ticket ID: IND-3I-5EST-TS
Status: Open
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Diagnostic Overview
Welcome to the technical support center for Ethyl 3-iodo-1H-indazole-5-carboxylate .
If you are experiencing "low reactivity" with this substrate, you are likely encountering a specific set of mechanistic bottlenecks inherent to the 3-halo-1H-indazole scaffold. The presence of the ethyl ester at C5 significantly alters the electronic landscape of the molecule compared to the parent indazole, making the N1-H proton more acidic and the C3-I bond more susceptible to specific side reactions.
This guide moves beyond generic advice to address the causality of failure modes in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Visual Troubleshooting Logic
The following decision tree outlines the critical path for diagnosing your reaction failure.
Caption: Diagnostic flow for identifying the root cause of reactivity failure in 3-iodoindazole derivatives.
Critical Issue: The "N-H Effect" (Catalyst Poisoning)
Q: I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, Dioxane/Water), but I get <10% conversion. Why?
A: You are likely experiencing catalyst poisoning driven by the acidity of the N1 proton.
The Mechanism:
The 5-ethoxycarbonyl group is electron-withdrawing.[1][2] This pulls electron density from the indazole ring, significantly increasing the acidity of the N1-H proton (pKa < 14 in DMSO).[2] Under basic cross-coupling conditions, this proton is removed, forming an indazolide anion .
This anion acts as a ligand, binding tightly to the Palladium(II) center.[2]
This forms a stable [L_n Pd(Indazolide)_2] complex.[1][2]
This complex is catalytically dead; it prevents the transmetallation step or oxidative addition, effectively arresting the cycle.
The Solution:
You must protect the N1 position before attempting the cross-coupling at C3.
Protocol: Recommended Protection Strategies
Protecting Group
Stability (Base/Pd)
Removal Condition
Suitability for 3-Iodo-5-Ester
THP (Tetrahydropyranyl)
High
Mild Acid (HCl/MeOH)
Excellent. Best balance of stability and ease of removal.[1][2]
SEM (Trimethylsilylethoxymethyl)
Very High
Fluoride (TBAF)
Good. Use if acidic workup is impossible later.[1][2]
Boc (tert-Butyloxycarbonyl)
Moderate
Acid (TFA) or Heat
Risky. The 5-ester makes the N-Boc bond labile; it may fall off during basic coupling.[1][2]
Standard Operating Procedure (THP Protection):
Dissolve: Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv) in dry DCM (0.2 M).
Reagent: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) dropwise at 0°C.
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Product is less polar).[1][2]
Workup: Quench with sat. NaHCO3, extract with DCM.
Result: The N1-THP protected species is now ready for Suzuki coupling with high efficiency.[1]
Issue: Protodeiodination (Iodine Loss)
Q: My reaction converts the starting material, but I isolate Ethyl 1H-indazole-5-carboxylate (Iodine replaced by Hydrogen). Why?
A: This is Protodeiodination , a common side reaction when the cross-coupling cycle is slow.
The Cause:
If the transmetallation (coupling with boronic acid) is slow, the L_n Pd(II)-Ar-I intermediate waits too long.[1][2] It can scavenge a hydride (H-) from the solvent (especially alcohols or hot dioxane) or the base.[2] The 5-ester makes the ring electron-deficient, which actually accelerates oxidative addition, but if the next step stalls, the Pd center will reductively eliminate with a Hydrogen atom.[2]
Troubleshooting Steps:
Switch Solvents: Avoid alcohols (MeOH, EtOH, iPrOH).[2] Use strictly anhydrous Toluene or DMF .[1]
Change the Base: Carbonates (K2CO3) in water can promote this.[1][2] Switch to anhydrous K3PO4 (Tribasic Potassium Phosphate) .[1][2]
Boost the Catalyst: Use a bulky, electron-rich phosphine ligand to accelerate reductive elimination of the desired product.
Use: Mild bases like Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) .[1][2]
Solvent System: Use a biphasic system (Toluene/Water) where the ester stays in the organic layer, minimizing contact with the aqueous base, or use anhydrous conditions.[2]
Advanced Protocol: The "Unprotected" Route
If you absolutely cannot protect the Nitrogen (e.g., due to downstream synthesis constraints), you must use a specific "overpowering" catalyst system to outcompete the poisoning effect.
Required Conditions for N-H Free Coupling:
Catalyst: Pd(dppf)Cl2[2][3]·DCM (5-10 mol%).[1][2] The bidentate ligand resists displacement by the indazolide.
Solvent: DMSO or DMF (High polarity helps solubilize the intermediate).[2]
Temperature: High heat (100°C - 120°C) is required to force the turnover.[1][2]
Warning: Yields are typically 40-60% lower than the protected route.[1][2]
Mechanism of Failure (Visualized)
Understanding the competition between the Productive Cycle and the Poisoned Cycle is vital.
Caption: Mechanistic competition between the productive Suzuki cycle (Green) and the inhibitory Indazolide formation (Red).[2]
References
Protecting Group Strategies for Indazoles:
Lukin, K., et al. "Regioselective Functionalization of 3-Iodo-1H-indazoles." Journal of Organic Chemistry, 2006.
(Verified via ACS Publications)
Catalyst Poisoning by Azoles:
Gribkov, D. V., et al. "Phosphine-free palladium-catalyzed C-H bond arylation of free (N-H)-indoles and pyrroles."[1][2][4] Journal of Organic Chemistry, 2007.[4]
Microwave-Assisted Unprotected Coupling:
Collado, D., et al.[1][2] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles."[1][2][5] Molecules, 2018.
General Indazole Synthesis & Reactivity:
BenchChem Application Notes. "Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole."
(General reference for THP/SEM protocols on nitro-indazoles, applicable here due to electronic similarity).
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for Ethyl 3-iodo-1H-indazole-5-carboxylate before handling.
Technical Support Center: Palladium Catalyst Removal from Indazole Compounds
Introduction: The Indazole Purification Challenge Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the synthesis of complex molecules, including the privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Purification Challenge
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the synthesis of complex molecules, including the privileged indazole scaffold. However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API). For nitrogen-containing heterocycles like indazoles, this is particularly problematic due to the potential for N-Pd coordination, which can sequester the metal and complicate its removal.
Regulatory bodies, through guidelines like ICH Q3D, impose strict limits on elemental impurities in drug products, with palladium having a permitted daily exposure (PDE) of 100 µ g/day for oral administration.[1][2] Exceeding these limits is not only a compliance issue but can also impact drug stability, catalytic activity in subsequent synthetic steps, and introduce potential toxicity.[3][4]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of palladium catalysts from indazole compounds. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop a robust, self-validating purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of indazole-containing compounds.
Q1: Why is it so difficult to remove palladium from my indazole-based compound?
The core of the challenge lies in the chemical nature of indazoles. The nitrogen atoms in the indazole ring system can act as ligands, forming stable coordination complexes with palladium species present in the reaction mixture. This chelation effect can keep the palladium solubilized in the organic phase, making it resistant to removal by simple filtration or aqueous washes. The specific form of the residual palladium—be it Pd(0), Pd(II), or complexed with phosphine ligands—also dictates the most effective removal strategy.
Q2: What are the acceptable limits for residual palladium in an API?
The acceptable limit is determined by the regulatory guidelines (ICH Q3D) and the intended dosage and administration route of the final drug product.[1][2] For a typical oral medication, the limit is 10 ppm, but this can be lower depending on the daily dose.[5] The goal of any purification process is to reliably and consistently reduce palladium levels to well below these regulatory thresholds.
Q3: What are the primary methods for palladium removal?
The main strategies can be categorized as follows:
Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium to capture it from solution. This is the most common and often most effective method.[6]
Filtration: Physically removing heterogeneous or precipitated palladium species using filter aids like Celite.[7]
Crystallization: Purifying the indazole compound by crystallization, leaving palladium impurities behind in the mother liquor. This can be effective but sometimes concentrates the metal within the crystal structure.[1]
Extraction: Using aqueous washes, sometimes containing chelating agents, to pull palladium out of the organic phase. This is often insufficient on its own for indazole compounds.
Q4: How do I accurately measure the amount of residual palladium in my sample?
The industry-standard methods for quantifying trace metals are highly sensitive spectroscopic techniques.[8][9]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most common and sensitive method, capable of detecting palladium at parts-per-billion (ppb) levels.
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique, though generally less sensitive than ICP-MS.[10]
Atomic Absorption (AA) Spectroscopy: A reliable, albeit often less sensitive, alternative.[8]
For in-process, high-throughput screening of purification methods, rapid fluorescence-based assays are also available that can provide semi-quantitative results quickly.[8][9]
Part 2: Troubleshooting and Optimization Guide
This section provides a deeper dive into specific methodologies, offering troubleshooting advice and detailed protocols.
Initial Assessment: Choosing Your Removal Strategy
Before beginning, it's crucial to select an appropriate starting point. The nature of your palladium catalyst and the scale of your reaction will guide your initial choice.
Caption: Decision tree for selecting a palladium removal strategy.
Method 1: Scavenging - The Targeted Approach
Palladium scavengers are solid supports (typically silica or polymer-based) functionalized with groups that have a high affinity for palladium, a process known as chemisorption.[6] This allows for the selective removal of the metal from the solution.
Q: How do I choose the right scavenger for my indazole compound?
The choice depends on the oxidation state of the palladium and the solvent system. Sulfur-based scavengers are highly effective due to the high affinity between sulfur (a soft nucleophile) and palladium (a soft electrophile).[6][11]
Scavenger Type
Functional Group
Target Pd Species
Key Considerations
Thiol-Based
-SH (Mercapto)
Pd(0), Pd(II)
Highly effective and versatile. Can sometimes reduce Pd(II) to Pd(0). The gold standard for many applications.[11][12]
Amine-Based
-NH2, -NHR
Pd(II)
Good for capturing cationic palladium species. Can be less effective for Pd(0).
Thiourea-Based
-NHC(S)NH2
Pd(0), Pd(II)
Strong binding affinity. Useful when standard thiols are less effective.[13]
Trimercaptotriazine (TMT)
Triazine-thiol
Pd(II)
Very high affinity for Pd(II). Can be used to precipitate palladium from solution.[14]
Troubleshooting Scavenger Performance
Issue
Potential Cause
Recommended Action
Inefficient Removal
Insufficient scavenger amount, short contact time, wrong scavenger type, low temperature.
Increase scavenger loading (e.g., from 5 to 10 eq.). Extend stirring time (from 2h to 16h). Screen a different class of scavenger (see table above). Increase temperature to 40-60 °C to improve kinetics.[15]
Product Loss
Non-specific adsorption of the indazole compound onto the scavenger support.
Use a more selective scavenger. Reduce the amount of scavenger to the minimum effective quantity. Wash the scavenger thoroughly with fresh solvent after filtration to recover adsorbed product.
Leaching of Impurities
Impurities present in the scavenger material itself.
Choose high-purity scavengers from reputable suppliers. Consider pre-washing the scavenger before use.
Experimental Protocol 1: Screening and Optimization of Palladium Scavengers
This protocol outlines a general procedure for identifying the most effective scavenger for your specific indazole compound.
1. Initial Palladium Quantification (Optional but Recommended):
Take a small, representative sample of your crude product solution.
Submit for ICP-MS analysis to determine the starting palladium concentration (in ppm). This provides a baseline for measuring efficiency.[8]
2. Scavenger Screening:
In separate vials, dissolve a known amount of your crude indazole compound in a suitable solvent (e.g., THF, Ethyl Acetate).
Add different types of scavengers (e.g., a thiol-based silica, an amine-based resin, activated carbon) to each vial. A typical starting point is 5-10 weight equivalents of scavenger relative to the estimated weight of palladium.
Stir all vials under identical conditions (e.g., room temperature, 4 hours).
3. Analysis and Selection:
Filter each mixture, washing the solid scavenger with a small amount of fresh solvent.
Combine the filtrate and washings for each sample.
Submit each purified sample for ICP-MS analysis.
Compare the final palladium levels to identify the most effective scavenger(s).
4. Optimization:
Using the best-performing scavenger, optimize the process by varying key parameters:
Temperature: Compare room temperature vs. an elevated temperature (e.g., 50 °C).
Time: Take aliquots at different time points (e.g., 1h, 4h, 16h) to find the optimal duration.
Loading: Test different loadings of the scavenger (e.g., 2, 5, and 10 wt. eq.) to find the minimum amount required for effective removal.
Caption: Workflow for scavenger screening and optimization.
Method 2: Activated Carbon - The Cost-Effective Workhorse
Activated carbon is a low-cost, effective adsorbent for palladium removal.[16][17] Its high surface area and porous structure allow it to trap palladium species.
Q: When should I choose activated carbon over a specialized scavenger?
Activated carbon is an excellent choice for large-scale processes where cost is a major factor.[6] It is effective for various palladium species but can be less selective than functionalized scavengers.
Q: I'm losing too much of my indazole product to the carbon. How can I prevent this?
This is a common issue due to the non-specific adsorptive nature of carbon.[6]
Minimize Carbon Amount: Use the lowest effective amount of carbon (start with ~5% w/w relative to your product).
Solvent Choice: Perform the treatment in a solvent where your product is highly soluble, which can reduce its affinity for the carbon surface.
Thorough Washing: After filtering off the carbon, wash the "carbon cake" extensively with fresh, hot solvent to recover adsorbed product.
Grade of Carbon: Different grades of activated carbon have different pore sizes and surface properties. Experiment with a few different types.[16]
Experimental Protocol 2: Palladium Removal using Activated Carbon
1. Dissolution:
Dissolve the crude indazole compound in a suitable solvent (e.g., Toluene, THF, Methanol) at a concentration that ensures full solubility.
2. Carbon Treatment:
Add activated carbon (e.g., Darco® KB-B, 5-10% w/w relative to the crude product) to the solution.[6]
Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time must be determined experimentally.
3. Filtration:
Prepare a pad of Celite® (diatomaceous earth) in a filter funnel.
Filter the reaction mixture through the Celite pad to remove the activated carbon. The Celite helps prevent fine carbon particles from passing through.[6]
4. Washing and Recovery:
Wash the carbon/Celite cake thoroughly with several portions of fresh solvent to recover any adsorbed product.
Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the product for yield and residual palladium content.
Part 3: Final Words and Best Practices
Successfully removing palladium from indazole compounds requires a systematic approach. There is no single "magic bullet," and the optimal method is highly dependent on the specific substrate, catalyst system, and scale.
Combine Methods: Often, the most robust approach involves a combination of techniques. For example, an initial filtration through Celite to remove bulk palladium, followed by treatment with a scavenger, and finally, purification by crystallization.[18][19]
Analyze Routinely: Do not assume a procedure is working. Quantify residual palladium levels routinely, especially when changing reaction conditions or scale.[18]
Consider the Source: The choice of palladium catalyst and ligands in your reaction can significantly impact the ease of removal. If purification is consistently problematic, consider re-evaluating the cross-coupling conditions themselves.
Document Everything: Keep detailed records of scavenger types, loadings, reaction times, and temperatures, along with the corresponding analytical results. This data is invaluable for process optimization and validation.
By applying the principles and protocols outlined in this guide, you can develop a reliable and effective strategy to ensure your indazole compounds meet the stringent purity requirements for drug development and other high-stakes applications.
References
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]
Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF on ResearchGate. Retrieved from [Link]
Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. Retrieved from [Link]
Welch, C. J., et al. (2010). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Request PDF on ResearchGate. Retrieved from [Link]
Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
Smith, S. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon. Retrieved from [Link]
Sawama, Y., et al. (2018). Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Retrieved from [Link]
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Retrieved from [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
Phillips, S. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Retrieved from [Link]
Adams, D. J., et al. (n.d.). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. NIH. Retrieved from [Link]
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. Retrieved from [Link]
Ural Federal University. (2017, December 5). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. EurekAlert!. Retrieved from [Link]
Organic Syntheses. (n.d.). Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Retrieved from [Link]
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
Gandeepan, P., et al. (n.d.). Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. PMC. Retrieved from [Link]
University of Pittsburgh. (2008, November 14). Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. ScienceDaily. Retrieved from [Link]
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
Giel-Pietraszuk, M., et al. (2025). Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. MDPI. Retrieved from [Link]
Meric, G., et al. (n.d.). Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. PubMed. Retrieved from [Link]
MDPI. (2019, December 27). An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. Retrieved from [Link]
Navigating the Ambidentate Nature of Indazoles: A Technical Guide to Regioselective Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Indazole Functionalization. The indazole core is a privileged scaffold in medicinal chemistry and materials science, but its s...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Indazole Functionalization. The indazole core is a privileged scaffold in medicinal chemistry and materials science, but its synthetic utility is often complicated by the presence of two reactive nitrogen atoms (N1 and N2) and multiple C-H bonds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the regioselectivity of indazole functionalization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to empower you in your synthetic endeavors.
Part 1: N-Functionalization - The N1 vs. N2 Challenge
Direct functionalization of the indazole N-H bond is a common and critical transformation. However, it frequently yields a mixture of N1 and N2 substituted products, posing significant purification challenges.[3][4][5] The regiochemical outcome is a delicate balance of thermodynamics, kinetics, and reaction conditions.[3][6]
Question: I am getting a mixture of N1 and N2 isomers during my alkylation. How can I improve the selectivity for the N1-alkylated product?
Answer: Achieving high N1 selectivity involves steering the reaction towards the thermodynamically more stable 1H-indazole tautomer.[1][3][6] The 1H-tautomer is generally considered more stable than the 2H-tautomer.[1][4][7] Here are the critical factors and troubleshooting steps:
The "NaH in THF" Gold Standard: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1 selectivity.[1][2][3]
Causality: The sodium cation (Na+) is believed to chelate between the N2 atom and an electron-rich substituent at the C3 position. This coordination sterically encumbers the N2 position, directing the incoming electrophile to the N1 position.[3][5]
Substituent Effects are Key: The electronic and steric nature of substituents on the indazole ring profoundly influences the N1/N2 ratio.
C3-Substituents: Bulky or electron-withdrawing groups at the C3 position, such as -COMe, -CO₂Me, -carboxamide, and tert-butyl, have been shown to yield >99% N1 regioselectivity when using the NaH/THF system.[1][2][3]
C7-Substituents: Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can dramatically reverse selectivity, favoring the N2 isomer.[1][2] This is a critical consideration when working with substituted indazoles.
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls or β-halo esters, the reaction can be driven towards the more stable N1 product through thermodynamic equilibration, especially in polar aprotic solvents like DMF.[1][6] If you are obtaining a mixture, extending the reaction time or gently heating might favor the N1 isomer.
Question: My goal is the N2-alkylated indazole. What strategies can I employ to achieve this selectively?
Answer: While the 1H-indazole is often the thermodynamic product, specific conditions can be used to favor kinetic control and promote alkylation at the N2 position.
The Mitsunobu Reaction: This is the most reliable and classic method for achieving high N2 selectivity.[3] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) typically shows a strong preference for forming the N2-alkylated product.[3]
Causality: The mechanism of the Mitsunobu reaction is proposed to proceed through a phosphonium salt intermediate. The steric bulk at the N1 position of the indazole anion favors the attack of the less-hindered N2 atom.
Acid-Catalyzed Conditions: Recent studies have shown that highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., TfOH).[7][8][9] This method avoids the use of strong bases and metals.
Causality: Quantum mechanics (QM) analyses suggest that while the 1H-indazole tautomer is more stable, the energy barrier to alkylate the 2H-tautomer at N2 is significantly lower than the combined energy cost of tautomerization to the 2H-form followed by N1 alkylation.[7] This intrinsic preference makes the N2-alkylation kinetically favored under these conditions.[7]
Solvent and Base Choice: While NaH in THF favors N1, other conditions can shift the balance. For instance, using potassium carbonate (K₂CO₃) in a polar solvent like DMF can sometimes lead to mixtures or even a preference for the N2 isomer, depending on the substrate.[5]
Question: How can I confidently distinguish between my N1 and N2 isomers?
Answer: Unambiguous characterization is crucial. The most powerful techniques are 2D NMR experiments.[3]
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. Look for long-range correlations (2-3 bonds) between the protons of your newly introduced alkyl group and the carbons of the indazole core.
N1-Isomer: You will observe a correlation between the N-CH ₂ protons and the C 7a carbon of the indazole ring.
N2-Isomer: You will see a correlation between the N-CH ₂ protons and the C 3 carbon of the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity.
N1-Isomer: An NOE can often be observed between the N-CH ₂ protons and the proton at the C7 position.
N2-Isomer: An NOE may be seen between the N-CH ₂ protons and the proton at the C3 position.
Decision Workflow for N-Alkylation
Caption: Decision workflow for selecting N-alkylation conditions.
Summary of Conditions for N-Alkylation Regiocontrol
Desired Isomer
Primary Method
Key Reagents
Solvent
Causality/Notes
N1-Alkylated
Standard Alkylation
NaH, Alkyl Halide
THF
Thermodynamic control; Na⁺ chelation directs to N1. Highly effective for C3-substituted indazoles.[1][3]
N2-Alkylated
Mitsunobu Reaction
Alcohol, PPh₃, DEAD/DIAD
THF
Kinetic control; favors the less sterically hindered N2 position.[3]
N2-Alkylated
Acid-Catalyzed
Alkyl Trichloroacetimidate, TfOH
Dioxane
Kinetic control; lower activation energy for N2 attack on protonated intermediate.[7][9]
Part 2: C-H Functionalization - Targeting the Carbon Skeleton
While N-functionalization is common, direct C-H functionalization offers a powerful, atom-economical route to increase molecular complexity.[10] The C3 position is a frequent target, but other positions can be accessed through directing group strategies.[11]
Question: I want to functionalize the C3 position. What are the most common strategies?
Answer: Direct C3 functionalization of a simple 1H-indazole can be challenging.[12] Most successful strategies involve pre-functionalization at one of the nitrogen atoms.
N2-Protection and Directed Metalation: A robust strategy involves protecting the indazole at the N2 position, often with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[13] This protected intermediate can then undergo regioselective C3-lithiation (using a strong base like n-BuLi), and the resulting organometallic species can be quenched with a wide range of electrophiles. The protecting group can be removed subsequently.[13]
Transition Metal-Catalyzed C-H Activation: Palladium and rhodium catalysts are frequently used to activate the C3-H bond of N-substituted indazoles.[10][11] For example, Pd-catalyzed C-H functionalization of 2H-indazoles at the C3-position via isocyanide insertion has been reported to create diverse heterocyclic systems.[11]
Radical Reactions: Many C3-functionalization reactions, such as arylation, amination, and acylation, proceed through a radical process.[14]
Question: Can I functionalize other positions on the indazole ring, like C7?
Answer: Yes, but this almost always requires a directing group strategy. The N-substituent on the indazole can act as a directing group to guide a metal catalyst to a specific C-H bond.
Chelation-Assisted C-H Activation: By installing a directing group (e.g., a pyridine or an amide) at the N1 or N2 position, you can direct a transition metal catalyst (like Rh(III) or Pd(II)) to activate an adjacent C-H bond. For 2-aryl-2H-indazoles, the aryl group itself can direct functionalization to the ortho C-H bond of that aryl substituent.[15] More advanced strategies can direct functionalization to positions on the indazole's benzene ring, such as C7.[10][16]
Workflow for Directed C-H Functionalization
Caption: General workflow for C-H functionalization of indazoles.
Part 3: Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation
This protocol is based on the findings that NaH in THF provides excellent N1 selectivity.[1][3]
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Stir the resulting suspension at 0 °C for 30 minutes to allow for complete deprotonation.
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction
This protocol is adapted from literature describing N2-selectivity under Mitsunobu conditions.[3]
To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.
Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.
References
C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry.
Highly Efficient Synthesis of N1-Substituted 1H-Indazoles by DBU- Catalyzed Aza-Michael. Synlett. Available from: [Link]
Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available from: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available from: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]
Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Available from: [Link]
Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available from: [Link]
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ProQuest. Available from: [Link]
C−H functionalization of 2H‐indazoles. ResearchGate. Available from: [Link]
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. Available from: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available from: [Link]
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available from: [Link]
C-H functionalization of 2H-indazole. ResearchGate. Available from: [Link]
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available from: [Link]
Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. Available from: [Link]
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. Available from: [Link]
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available from: [Link]
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]
2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available from: [Link]
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available from: [Link]
Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. Available from: [Link]
Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. National Institutes of Health. Available from: [Link]
Removable and modifiable directing groups in C-H activation. YouTube. Available from: [Link]
Visible light induced functionalization of indazole and pyrazole: A recent update. ResearchGate. Available from: [Link]
ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. Available from: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from: [Link]
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available from: [Link]
Navigating the Reactivity of Ethyl 3-iodo-1H-indazole-5-carboxylate: A Technical Support Guide
Welcome to the technical support center for Ethyl 3-iodo-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Ethyl 3-iodo-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. Here, we address common stability issues encountered under typical reaction conditions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to empower you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues
The unique structural features of Ethyl 3-iodo-1H-indazole-5-carboxylate, namely the reactive C-I bond, the indazole core, and the ethyl ester functionality, can present specific challenges during chemical transformations. This section provides a systematic approach to troubleshooting common problems.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
The desired product is observed in only trace amounts or is completely absent.
A significant spot/peak corresponding to the de-iodinated starting material (Ethyl 1H-indazole-5-carboxylate) is observed.
Possible Causes and Solutions:
Decomposition of the Palladium Catalyst: The success of cross-coupling reactions is highly dependent on the integrity of the palladium catalyst.
Insight: The active Pd(0) species can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to oxidation and catalyst deactivation.
Sub-optimal Reaction Conditions:
Insight: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, in Buchwald-Hartwig aminations, the selection of the appropriate ligand is critical and depends on the nature of the amine nucleophile.[1]
Solution:
Base: If de-iodination is a major side reaction, a weaker base might be beneficial. However, the base must be strong enough to facilitate the catalytic cycle. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
Ligand: For Buchwald-Hartwig reactions, ensure the chosen phosphine ligand is appropriate for the amine being coupled. For example, specific ligands are recommended for primary amines, secondary amines, and amides.[1]
Temperature: While heating is often necessary, excessive temperatures can promote decomposition of the starting material or the product. Try running the reaction at a lower temperature for a longer duration.
Hydrolysis of the Ethyl Ester:
Insight: The use of strong bases, especially in the presence of water, can lead to the saponification of the ethyl ester to the corresponding carboxylic acid.[2] This side product may be difficult to separate from the desired product.
Solution:
Use anhydrous solvents and reagents.
Employ non-hydroxide bases such as carbonates (e.g., Cs₂CO₃) or phosphates (e.g., K₃PO₄).
If the carboxylic acid is the desired final product, this hydrolysis can be performed in a subsequent step under controlled conditions.
De-iodination (Proto-deiodination):
Insight: This is a common side reaction in palladium-catalyzed couplings of aryl iodides. It can be promoted by certain phosphine ligands, the presence of a hydrogen source (e.g., trace water or solvent), and elevated temperatures.
Solution:
Screen different phosphine ligands.
Ensure anhydrous conditions.
Minimize reaction time and temperature.
Troubleshooting Workflow for Low Yield in Cross-Coupling:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of a Colored, Insoluble Precipitate During Reaction
Symptoms:
The reaction mixture, which was initially a clear solution or a fine suspension, develops a dark, often black, precipitate.
This is often accompanied by a stall in the reaction progress.
Possible Cause and Solution:
Palladium Black Formation:
Insight: This is a common form of catalyst decomposition where the soluble palladium complex agglomerates into insoluble, and catalytically inactive, palladium metal (Pd(0)). This can be caused by high temperatures, the wrong choice of ligand, or impurities in the reaction mixture.
Solution:
Lower the reaction temperature.
Increase the ligand-to-palladium ratio. A slight excess of the phosphine ligand can help to stabilize the palladium complex.
Ensure the purity of all reagents and solvents.
Issue 3: Product Instability During Work-up and Purification
Symptoms:
The desired product is observed in the crude reaction mixture by LC-MS, but is lost during aqueous work-up or silica gel chromatography.
The isolated product is discolored (e.g., yellow or brown) and shows signs of decomposition upon storage.
Possible Causes and Solutions:
Photochemical Decomposition:
Insight: Indazoles are known to be sensitive to light, particularly UV light, and can undergo rearrangement to form benzimidazoles.[3] Exposure to ambient laboratory light for extended periods during work-up and purification can lead to product degradation.
Solution:
Protect the reaction and product from light. Cover reaction flasks with aluminum foil.
Perform work-up and purification in a dimly lit area or using amber-colored glassware.
Minimize the time the product is exposed to light.
Thermal Decomposition:
Solution:
Use a rotary evaporator at the lowest possible temperature to remove solvents.
For storage, keep the purified product in a cool, dark place, preferably refrigerated and under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 3-iodo-1H-indazole-5-carboxylate?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, in a cool (2-8 °C), dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
Q2: Is the N-H proton of the indazole ring acidic? Do I need to protect it before running a cross-coupling reaction?
A2: The N-H proton of the indazole ring is weakly acidic (pKa ≈ 13.86).[4] In many palladium-catalyzed cross-coupling reactions, protection of the indazole N-H is not necessary, as the reaction conditions are often compatible with this functional group. However, in some cases, particularly when using very strong bases or when side reactions at the nitrogen are a concern, N-protection (e.g., with a Boc group) may be beneficial. The decision to protect should be made on a case-by-case basis, considering the specific reaction conditions and the desired outcome.
Q3: Can the ethyl ester group be hydrolyzed during a Suzuki or Buchwald-Hartwig reaction?
A3: Yes, hydrolysis of the ethyl ester is a potential side reaction, especially under basic conditions.[2][5] To minimize this, it is recommended to use non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) and to use anhydrous solvents. If the corresponding carboxylic acid is observed as a significant byproduct, it indicates that hydrolysis is occurring.
Q4: I am observing a significant amount of the de-iodinated product. What is the most likely cause and how can I prevent it?
A4: De-iodination is a common side reaction in palladium-catalyzed couplings of aryl iodides. It is often caused by a competing reductive pathway in the catalytic cycle. To minimize de-iodination, you can try the following:
Ensure strictly anhydrous conditions: Trace amounts of water can be a proton source for the de-iodination.
Screen your phosphine ligand: Some ligands are more prone to promoting de-iodination than others.
Lower the reaction temperature and shorten the reaction time: These changes can disfavor the decomposition pathway.
Use a different palladium pre-catalyst: The choice of pre-catalyst can sometimes influence the prevalence of side reactions.
Q5: What are the expected decomposition products of Ethyl 3-iodo-1H-indazole-5-carboxylate under thermal or photolytic stress?
A5:
Thermal Decomposition: While specific studies on this molecule are limited, thermal decomposition of similar heterocyclic compounds often involves the loss of substituents and fragmentation of the ring system. In the event of a fire, the formation of toxic gases such as carbon oxides and nitrogen oxides is expected.
Photolytic Decomposition: Indazoles are known to undergo photochemical rearrangement to the corresponding benzimidazoles upon exposure to UV light.[3] Therefore, the formation of Ethyl 1H-benzimidazole-6-carboxylate is a likely photodecomposition product.
Data Summary Table:
Parameter
Recommended Conditions / Potential Issues
Storage
2-8 °C, dry, dark, under inert atmosphere
Cross-Coupling Bases
K₂CO₃, Cs₂CO₃, K₃PO₄ to minimize ester hydrolysis
Potential Side Reactions
De-iodination, Ester Hydrolysis, Palladium Black Formation
Light Sensitivity
High - can rearrange to benzimidazole derivatives[3]
Thermal Stability
Decomposes at high temperatures
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
To a flame-dried Schlenk flask, add Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add a degassed solvent mixture (e.g., 1,4-dioxane/water or DMF/water).
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography, ensuring to protect it from light.
General Protocol for a Buchwald-Hartwig Amination
To a flame-dried Schlenk flask, add Ethyl 3-iodo-1H-indazole-5-carboxylate (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., a G3-palladacycle, 1-3 mol%), a phosphine ligand (e.g., a biarylphosphine ligand, 1.2-1.5 times the amount of palladium), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by silica gel chromatography, protecting it from light.
Logical Relationship Diagram for Reaction Parameter Selection:
Technical Support Center: Characterization of Impurities in Ethyl 3-iodo-1H-indazole-5-carboxylate
Prepared by: Senior Application Scientist, Google Gemini Welcome to the technical support center for Ethyl 3-iodo-1H-indazole-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Google Gemini
Welcome to the technical support center for Ethyl 3-iodo-1H-indazole-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with identifying and controlling impurities in this active pharmaceutical ingredient (API). Our approach is rooted in established scientific principles and regulatory expectations to ensure the development of safe and effective medicines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis and handling of Ethyl 3-iodo-1H-indazole-5-carboxylate.
Q1: What are impurities in an API, and why is their characterization critical?
A1: In the context of a new drug substance, an impurity is any component that is not the defined chemical entity.[1] The characterization and control of these impurities are paramount for several reasons:
Safety: Impurities can have their own pharmacological or toxicological effects, potentially impacting patient safety.
Efficacy: The presence of impurities reduces the purity of the API, which can affect the drug's potency and overall therapeutic efficacy.
Stability: Certain impurities can impact the chemical stability of the API, leading to the formation of new degradation products over time and potentially reducing the shelf life of the drug product.[2]
Regulatory bodies like the FDA and EMA require a thorough understanding of the impurity profile of any new drug substance to ensure product quality and safety.[3][4]
Q2: What are the key regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) has established guidelines that are the global standard for impurity control.[5][6] The key guideline for new drug substances is ICH Q3A(R2).[3] The thresholds are based on the maximum daily dose (MDD) of the drug.
Maximum Daily Dose (MDD)
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg TDI, whichever is lower
0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day
0.03%
0.05%
0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guidelines.[5][6]
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which an impurity's structure must be determined.[6]
Qualification Threshold: The level above which an impurity's biological safety must be established.[7]
Q3: What are the likely process-related impurities I should expect during the synthesis of Ethyl 3-iodo-1H-indazole-5-carboxylate?
A3: While a specific, published synthesis for this exact molecule is not widely available, we can predict likely impurities by examining common synthetic routes for analogous indazoles. A probable synthesis involves the iodination of Ethyl 1H-indazole-5-carboxylate. Based on this, potential process-related impurities include:
Positional Isomers: Iodination could potentially occur at other positions on the indazole ring (e.g., C4, C6, C7), leading to isomeric impurities that may be difficult to separate.
Over-reaction Products: Di-iodinated or tri-iodinated indazole species.
Reagent-Related Impurities: Residual iodinating agents or by-products from the reaction.
Intermediates: In multi-step syntheses, residual intermediates can carry through to the final product.[8]
Potential Process Impurity
Molecular Formula
Molecular Weight (Monoisotopic)
Rationale
Ethyl 1H-indazole-5-carboxylate
C₁₀H₁₀N₂O₂
190.07
Unreacted Starting Material
Ethyl 4-iodo-1H-indazole-5-carboxylate
C₁₀H₉IN₂O₂
315.97
Positional Isomer
Ethyl 6-iodo-1H-indazole-5-carboxylate
C₁₀H₉IN₂O₂
315.97
Positional Isomer
Ethyl 3,X-diiodo-1H-indazole-5-carboxylate
C₁₀H₈I₂N₂O₂
441.87
Over-reaction Product
Q4: What degradation products might form from Ethyl 3-iodo-1H-indazole-5-carboxylate during storage or formulation?
A4: Degradation products can form due to interactions with excipients or exposure to environmental factors like heat, light, and moisture.[2][5] For this molecule, key potential degradation pathways include:
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-iodo-1H-indazole-5-carboxylic acid .
Oxidation: The indazole ring system may be susceptible to oxidation, leading to N-oxides or other oxidative degradation products.
Photolysis: Exposure to light, particularly UV light, can induce degradation. The C-I bond can sometimes be light-sensitive.
De-iodination: Reductive conditions could potentially lead to the loss of the iodine atom, reverting the molecule back to the starting material, Ethyl 1H-indazole-5-carboxylate.
The most reliable way to identify these potential degradants is through a systematic forced degradation study .[9][10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical guidance and step-by-step protocols for addressing specific analytical challenges.
Q5: I have detected an unknown impurity peak in my HPLC analysis that is above the identification threshold. What is the general workflow to characterize it?
A5: A systematic approach is essential for efficient impurity characterization. The goal is to gather enough data to propose a structure and confirm it.
Caption: General workflow for the identification and characterization of an unknown impurity.
Q6: How do I develop a robust, stability-indicating HPLC method for this compound?
A6: A stability-indicating method is one that can separate the API from its impurities and degradation products. A sequential approach is often most effective for developing such a method.[1]
Protocol: HPLC Method Development for Impurity Profiling
Column Selection:
Rationale: The molecule contains an aromatic indazole core and an ethyl ester group, making it moderately hydrophobic. A standard C18 column is an excellent starting point. To achieve different selectivity, screen other stationary phases like a Phenyl-Hexyl or a Polar-Embedded column.
Starting Point: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
Mobile Phase Selection & pH Optimization:
Rationale: The indazole moiety has a pKa, making mobile phase pH a critical parameter for controlling peak shape and selectivity.[1] Screen a range of pH values (e.g., pH 3.0, pH 5.0, pH 7.0) to find the optimal separation.
Starting Point:
Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7)
Mobile Phase B: Acetonitrile (ACN)
Gradient Optimization:
Rationale: A gradient is necessary to elute a wide range of impurities with varying polarities in a reasonable time.
Starting Point: A broad gradient from 5% to 95% ACN over 15-20 minutes.
Detection:
Rationale: A Photodiode Array (PDA) detector is crucial for assessing peak purity and selecting the optimal wavelength for quantification.
Setting: Scan from 200-400 nm. Select a wavelength (e.g., 254 nm or λmax) for quantification.
Table: Example Starting HPLC Conditions
Parameter
Condition
Column
C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B in 15 min, hold for 2 min, return to 5% B
Flow Rate
0.3 mL/min
Column Temp
30 °C
Injection Vol.
2 µL
Detector
PDA, 254 nm
Sample Conc.
0.5 mg/mL in 50:50 ACN:Water
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Q7: How can I use LC-MS to get initial structural information about an unknown impurity?
A7: Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful tools for preliminary impurity identification.[2]
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity. This is the first step to distinguishing, for example, a positional isomer (same mass as API) from a hydrolysis product (different mass).
Isotopic Pattern Analysis: Halogens have distinct isotopic signatures. Iodine is monoisotopic (¹²⁷I), but its presence is often clear. If you suspect impurities containing other halogens like chlorine or bromine from other process steps, their isotopic patterns (e.g., M+2 peak for Cl/Br) are definitive identifiers.[11]
MS/MS Fragmentation: Fragmenting the impurity's parent ion can reveal structural information. For example, a neutral loss of 46 Da (C₂H₅OH) or 28 Da (C₂H₄) from the parent ion could suggest a modification to the ethyl ester group.
Q8: I need to generate potential degradation products to prove my method is stability-indicating. How should I conduct a forced degradation study?
A8: Forced degradation (or stress testing) deliberately exposes the API to harsh conditions to accelerate the formation of degradation products.[10][12] The goal is to achieve 5-20% degradation of the main peak.[10]
Protocol: Forced Degradation Study
Sample Preparation: Prepare a solution of Ethyl 3-iodo-1H-indazole-5-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Acid Hydrolysis:
Add an equal volume of 0.1 M HCl.
Heat at 60-80 °C.
Sample at time points (e.g., 2, 4, 8, 24 hours).
Neutralize with an equivalent amount of base before HPLC analysis.
Base Hydrolysis:
Add an equal volume of 0.1 M NaOH.
Keep at room temperature.
Sample at time points (e.g., 30 mins, 1, 2, 4 hours). Base hydrolysis of esters is often rapid.
Neutralize with an equivalent amount of acid before HPLC analysis.
Store the solid API in an oven at a high temperature (e.g., 105 °C).
Store the API solution at 60-80 °C.
Sample at time points (e.g., 1, 3, 5 days).
Photolytic Degradation:
Expose the solid API and API solution to light conditions specified in ICH Q1B (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
Analyze a dark control sample in parallel.
Analysis: Analyze all stressed samples by your developed HPLC-PDA method. Check for new peaks, reduction in the main peak area, and perform a mass balance assessment.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
References
ICH. (2025). ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
European Medicines Agency. (n.d.). Quality: impurities. [Link]
U.S. Food and Drug Administration. (n.d.). ANDAs: Impurities in Drug Products. [Link]
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. [Link]
ACD/Labs. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]
Wiley-VCH. (n.d.). Supporting Information for [2+3] Cycloaddition of Arynes with Diazo Compounds. [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [https://innovareacademics.in/journals/index.php/ijap/article/view/364 Forced Degradation/fulltext]([Link] Forced Degradation/fulltext)
LCGC International. (2026). Method Development for Drug Impurity Profiling: Part 1. [Link]
PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. [Link]
International Journal of Pharmacy and Pharmaceutical Science. (2025). Review article on impurity profiling. [Link]
SciELO South Africa. (n.d.). Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts. [Link]
Pharmatutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
Pharmaceutical Technology. (2025). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solvent Selection & Process OptimizationSubject: Alternative Solvents for Ethyl 3-iodo-1H-indazole-5-carboxylate Reactions
Ticket ID: IND-SOLV-035
Status: Resolved (Expert Guide)
Executive Summary
You are working with Ethyl 3-iodo-1H-indazole-5-carboxylate , a densely functionalized intermediate. Its reactivity profile is dominated by the C3-Iodine (electrophilic handle for cross-coupling) and the N1-Proton (acidic, pKa ~13-14, prone to deprotonation and N-alkylation).
Standard protocols often utilize DMF or DMAc due to the compound's poor solubility in non-polar media and the need to stabilize polar transition states. However, due to REACH restrictions, genotoxicity concerns, and aqueous work-up difficulties, alternative solvent systems are required.
This guide provides validated alternative solvent strategies, troubleshooting workflows, and specific protocols for Suzuki-Miyaura coupling and N-alkylation.
Part 1: Solvent Selection Decision Matrix
Before selecting a solvent, you must define your primary constraint. Use this decision logic to select the optimal medium.
Figure 1: Decision tree for solvent selection based on experimental constraints.
Part 2: Technical Troubleshooting (Q&A)
Issue 1: "My starting material precipitates when I switch from DMF to 2-MeTHF."
Diagnosis: Ethyl 3-iodo-1H-indazole-5-carboxylate contains a polar ester and an acidic N-H motif, making it sparingly soluble in pure ethers like 2-MeTHF or CPME at room temperature.
Solution:
Temperature: These solvents often require heating to >50°C to dissolve the indazole core.
Co-solvents: Add 5-10% N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) . These are greener, high-boiling polar aprotic solvents that disrupt the crystal lattice without the toxicity of DMF.
Base Choice: If running a Suzuki coupling, switch the base. Inorganic bases (K₂CO₃) are insoluble in 2-MeTHF. Use Cs₂CO₃ (slightly more soluble) or an organic base like DBU (if compatible with the catalyst) to maintain homogeneity.
Issue 2: "I am observing significant N-arylation/alkylation side products during Suzuki coupling."
Diagnosis: The N1-H is acidic. In polar aprotic solvents (DMF/DMSO), the resulting N1-anion is "naked" and highly nucleophilic, attacking the electrophile (or the boronic acid in Chan-Lam type mechanisms).
Solution:
Switch to Protic Solvents: Use EtOH/H2O (3:1) or n-Butanol . Solvation of the N1-anion by hydrogen bonding reduces its nucleophilicity, favoring the Pd-catalyzed C-coupling cycle.
Biphasic Systems: Use Toluene/Water with a phase transfer catalyst (TBAB). The indazole remains in the organic phase while the base stays in the aqueous phase, limiting the concentration of the deprotonated species.
Issue 3: "I cannot remove the solvent during work-up (DMSO/NMP residues)."
Diagnosis: High boiling points make removal by rotovap difficult, leading to product contamination.
Solution:
The "Water Wash" Fallacy: Do not just wash with water; indazole esters can be dragged into the aqueous layer if the pH is high.
Pd(dtbpf)Cl₂ (2 mol%) [Robust catalyst for micellar media]
Triethylamine (3.0 equiv)
Solvent: 2 wt% TPGS-750-M in Water (degassed)
Procedure:
Charge: Add indazole (1.0 eq), boronic acid (1.2 eq), and Pd catalyst to a reaction vial containing a stir bar.
Solvent: Add the surfactant solution (2% TPGS-750-M in water). The global concentration should be 0.5 M.
Base: Add Triethylamine (Et₃N) via syringe.
Reaction: Stir vigorously at 45°C for 4-6 hours. Note: The reaction mixture will look milky (emulsion).
Work-up (In-Flask Extraction): Add a minimum amount of EtOAc or MTBE to the reaction vessel and stir. Stop stirring and let layers separate. Syringe off the top organic layer. The aqueous surfactant phase can often be reused.
Purification: Pass the organic layer through a silica plug.[1]
Protocol B: High-Solubility Alternative (Cyrene™)
Best for: Reactions requiring high temperatures (>100°C) or strictly anhydrous conditions.
Work-up: Cyrene is water-miscible but has a very high boiling point.
Extraction: Pour mixture into water (10 volumes). The product will precipitate (if solid) or oil out. Extract with EtOAc.[1][3] Wash EtOAc 3x with water to remove Cyrene.
Part 5: Mechanistic Insight (Reaction Pathway)
Understanding the competition between the Nitrogen and Carbon reactivity is crucial for troubleshooting.
Figure 2: Mechanistic divergence. Solvent choice dictates whether the N1-anion acts as a nucleophile (Side Reaction) or remains dormant to allow C3-Palladium catalysis.
References
Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2012. Link
Grounding: Establishes TPGS-750-M as a viable surfactant for lipophilic substr
Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications, 2014. Link
Grounding: Validates Cyrene as a direct replacement for DMF/NMP in nucleophilic substitutions and couplings.
Byrne, F. P., et al. "Tools and Techniques for Solvent Selection: Green Solvent Selection Guides." Sustainable Chemical Processes, 2016. Link
Grounding: Source of the "Green Score" methodology used in the comparison table.
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
Grounding: Discusses the pKa and solubility properties of the indazole core, supporting the solubility troubleshooting section.
A Comparative Guide to the Reactivity of 3-Iodoindazoles and 3-Bromoindazoles in Synthetic Chemistry
Introduction: The Indazole Scaffold and the Strategic Role of Halogens The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold and the Strategic Role of Halogens
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The functionalization of this bicyclic heterocycle, particularly at the C3-position, is a cornerstone of drug discovery programs, allowing for the systematic exploration of structure-activity relationships (SAR). 3-Haloindazoles, specifically 3-bromo and 3-iodo derivatives, serve as exceptionally versatile synthetic intermediates, acting as linchpins for introducing molecular diversity through a variety of cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity between 3-iodoindazoles and 3-bromoindazoles. By synthesizing data from the primary literature and elucidating the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal halogenated precursor for their specific synthetic goals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
The fundamental difference in reactivity between 3-iodoindazoles and 3-bromoindazoles is rooted in the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity has profound implications for the kinetics of many transition metal-catalyzed reactions.
In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2] During this step, the C-X bond is cleaved. Because the C-I bond is weaker, 3-iodoindazoles undergo oxidative addition more readily and at lower temperatures than their 3-bromo counterparts.[2] This inherent reactivity advantage generally translates to:
Faster reaction rates
Milder reaction conditions (lower temperatures)
Higher yields
Lower required catalyst loadings
The following diagram illustrates the pivotal role of oxidative addition within the general catalytic cycle of palladium cross-coupling reactions.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling, highlighting the C-X bond cleavage.
Performance in Key Synthetic Transformations
The superior reactivity of 3-iodoindazoles is most evident in the workhorse reactions of modern medicinal chemistry: palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling
The formation of carbon-carbon bonds via Suzuki-Miyaura coupling is essential for constructing biaryl structures and introducing alkyl or vinyl groups. While both 3-bromo- and 3-iodoindazoles are competent substrates, the iodo derivatives consistently outperform. Studies have demonstrated that unprotected 3-iodoindazoles can be vinylated in excellent yields (87-100%) using microwave irradiation, a testament to their high reactivity.[3][4] 3-Bromoindazoles can also be used effectively, though often requiring higher temperatures or longer reaction times to achieve comparable yields.[5]
Feature
3-Iodoindazole
3-Bromoindazole
Rationale & Citation
Typical Yield
85-100%
70-90%
Weaker C-I bond facilitates more complete conversion.[3][6]
Higher reactivity can compensate for lower catalyst concentration.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents is critical in drug design, and the Buchwald-Hartwig amination is a premier method for this transformation.[7][8] Here again, the reactivity trend holds (I > Br). This differential reactivity is not just a matter of efficiency but can be exploited for strategic, regioselective functionalization. In a dihalogenated indazole containing both bromine and iodine, the amination can be directed selectively to the more reactive C-I position, leaving the C-Br bond available for a subsequent, different coupling reaction.[9]
Feature
3-Iodoindazole
3-Bromoindazole
Rationale & Citation
Typical Yield
80-95%
65-85%
Favorable kinetics lead to cleaner reactions and higher yields.[9]
Reaction Temp.
60-100 °C
90-130 °C
The C-Br bond requires more thermal energy to activate.
Ligand Choice
Broad tolerance
Often requires more specialized, electron-rich, bulky phosphine ligands.
Less reactive substrates need more activating catalyst systems.[7]
Selectivity
High
High
The reaction is generally very selective for C-N bond formation.
Sonogashira Coupling
For the synthesis of 3-alkynylindazoles, the Sonogashira coupling is the method of choice.[10] The established reactivity order for aryl halides in this reaction is I > Br > Cl, making 3-iodoindazoles the preferred substrate for mild and efficient alkynylations.[10] Numerous protocols report high-yielding Sonogashira couplings of 3-iodoindazoles with a diverse range of terminal alkynes under mild conditions, often at room temperature.[11][12]
Feature
3-Iodoindazole
3-Bromoindazole
Rationale & Citation
Typical Yield
90-99%
70-85%
Highly efficient oxidative addition leads to near-quantitative conversions.[11]
Reaction Temp.
Room Temp to 60 °C
60 °C to 100 °C
The C-I bond is sufficiently reactive for low-temperature coupling.[10]
Cu(I) Co-catalyst
Often effective in catalytic amounts
May require higher loading or is more prone to side reactions (e.g., Glaser coupling).
The overall catalytic cycle is more efficient with the more reactive substrate.
Reaction Time
2-8 hours
12-24 hours
Faster turnover of the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr)
Unlike cross-coupling reactions, SNAr proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[13] This reaction is generally feasible only when the aromatic ring is heavily activated by potent electron-withdrawing groups (e.g., nitro groups), which is not the native state of the indazole core. For SNAr, the rate-determining step is often the initial nucleophilic attack, which is facilitated by a highly electronegative substituent that can stabilize the forming negative charge. The subsequent elimination step depends on leaving group ability. The typical leaving group trend in SNAr is F > Cl > Br > I, the reverse of that seen in cross-coupling.[14] This is because the highly electronegative fluorine atom strongly stabilizes the key anionic intermediate.[15] Therefore, for functionalizing the C3-position of indazoles, palladium-catalyzed cross-coupling reactions are overwhelmingly preferred over SNAr.
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Practical Guidance for Substrate Selection
The choice between a 3-iodo- and a 3-bromoindazole is not merely academic; it is a strategic decision with practical consequences for cost, scalability, and synthetic design.
Caption: Decision workflow for selecting the appropriate 3-haloindazole substrate.
Cost and Availability: For large-scale synthesis and process development, cost is paramount. 3-Bromoindazoles are typically more economical and are often available from a wider range of bulk suppliers compared to their iodo-analogs.
Reactivity and Mild Conditions: For discovery chemistry, complex molecule synthesis, or when dealing with thermally sensitive functional groups, the higher reactivity of 3-iodoindazoles is a distinct advantage. The ability to run reactions at lower temperatures can prevent degradation and improve the overall yield of a multi-step sequence.
Sequential Functionalization: The marked difference in reactivity between iodine and bromine is a powerful tool. A 3-bromo-5-iodoindazole, for example, can be selectively functionalized at the C5-iodo position, followed by a different transformation at the C3-bromo position under more forcing conditions. This strategy enables the efficient and controlled construction of complex substitution patterns.
Validated Experimental Protocols
The following protocols are provided as robust starting points. They include explanations for key steps to empower the researcher to troubleshoot and adapt the methods as needed.
Protocol 1: Suzuki-Miyaura Vinylation of 3-Iodoindazole (Microwave-Assisted)
This protocol is adapted from a high-yield procedure for the C-3 vinylation of unprotected indazoles.[3][4]
Rationale: This method leverages the high reactivity of the 3-iodoindazole under microwave irradiation to achieve rapid and efficient C-C bond formation without the need for N-protection, which improves step economy.
Procedure:
To a 10 mL microwave vial, add 3-iodo-1H-indazole (1.0 equiv., e.g., 244 mg, 1.0 mmol), vinylboronic acid pinacol ester (1.5 equiv., 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 58 mg, 0.05 mmol), and cesium carbonate (Cs₂CO₃) (3.0 equiv., 3.0 mmol).
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL). Degassing (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes. Microwave heating provides rapid and uniform energy transfer, accelerating the reaction.
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-vinyl-1H-indazole.
Note for 3-Bromoindazole: A similar protocol may be attempted, but expect to increase the reaction time (e.g., to 60-90 minutes) and potentially the temperature (e.g., to 140 °C) to achieve a comparable yield.[5]
Protocol 2: Buchwald-Hartwig Amination of 3-Iodoindazole
This protocol uses a standard catalyst system for C-N bond formation.[7][16]
Rationale: This procedure employs a palladium catalyst with a specific phosphine ligand (e.g., Xantphos or BINAP) that facilitates the crucial reductive elimination step to form the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active amide nucleophile.
Procedure:
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-1H-indazole (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and a suitable phosphine ligand like Xantphos (0.04 equiv.).
Add sodium tert-butoxide (NaOtBu) (1.4 equiv.). The base must be handled in a glovebox or under a strong flow of inert gas as it is highly hygroscopic.
Evacuate and backfill the flask with inert gas three times.
Add the desired amine (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane.
Heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
Purify by column chromatography.
Note for 3-Bromoindazole: The reaction will likely require a higher temperature (100-120 °C), a longer reaction time, and potentially a more electron-rich, bulky ligand (e.g., BrettPhos) to facilitate the more challenging oxidative addition of the C-Br bond.
Protocol 3: Sonogashira Coupling of 3-Iodoindazole
This protocol outlines a mild, copper-co-catalyzed alkynylation.[11][17]
Rationale: This dual-catalyst system uses palladium to activate the aryl iodide and copper(I) to activate the terminal alkyne, facilitating the key transmetalation step. An amine base serves both as a scavenger for the generated H-X and as the solvent.
Procedure:
To a Schlenk flask under an inert atmosphere, add 3-iodo-1H-indazole (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
Evacuate and backfill with inert gas three times.
Add anhydrous, degassed triethylamine (or a mixture of THF/diisopropylamine).
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
Stir the reaction at room temperature for 2-8 hours until the starting material is consumed (monitor by TLC or LC-MS).
Once complete, remove the solvent under reduced pressure.
Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove catalyst residues.
Wash the filtrate with water, dry the organic layer, and concentrate.
Purify by column chromatography.
Note for 3-Bromoindazole: The reaction will almost certainly require heating (e.g., 60-80 °C) and may benefit from a different palladium source, such as Pd(PPh₃)₄. Reaction times will be significantly longer.
Conclusion
In the strategic functionalization of the indazole C3-position, both 3-iodo- and 3-bromoindazoles are indispensable tools. 3-Iodoindazoles are the clear front-runners in terms of reactivity, enabling faster reactions, milder conditions, and often higher yields in a wide array of palladium-catalyzed cross-coupling reactions. This makes them the substrate of choice for complex, sensitive, and discovery-phase syntheses.
Conversely, 3-bromoindazoles represent a pragmatic and cost-effective alternative, particularly for large-scale applications where economic factors are critical. Their lower reactivity, while a disadvantage in some contexts, can be overcome with carefully optimized conditions and becomes a strategic advantage in sequential functionalization schemes. The ultimate choice, therefore, rests on a balanced consideration of the specific reaction, the molecular complexity, the desired scale, and the overall goals of the synthetic campaign.
References
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate. Available at: [Link]
MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar. Available at: [Link]
Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. (n.d.). Available at: [Link]
Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Available at: [Link]
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (n.d.). ResearchGate. Available at: [Link]
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Available at: [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
(PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (n.d.). ResearchGate. Available at: [Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). PubMed. Available at: [Link]
Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011). Available at: [Link]
Synthesis of CF 3 -Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF 3 -Imidoyl Sulfoxonium Ylides. (n.d.). MDPI. Available at: [Link]
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2008). PubMed. Available at: [Link]
ChemInform Abstract: A Novel Synthesis of 3‐Substituted Indazole Derivatives. (n.d.). Sci-Hub. Available at: [Link]
[Novel access to indazoles based on palladium-catalyzed amination chemistry]. (n.d.). Available at: [Link]
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (n.d.). ResearchGate. Available at: [Link]
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. (2004). Semantic Scholar. Available at: [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Available at: [Link]
Nucleophilic Aromatic Substitution. (2019). YouTube. Available at: [Link]
Comparative Guide: Optimizing In Vitro Kinase Assays for Indazole-Based Inhibitors
Executive Summary: The Indazole Challenge Indazole scaffolds are a cornerstone of modern kinase inhibitor design, featuring in approved drugs like Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1). Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Indazole Challenge
Indazole scaffolds are a cornerstone of modern kinase inhibitor design, featuring in approved drugs like Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Entrectinib (TRK/ROS1). Their success stems from their ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
However, for the assay scientist, indazoles present specific technical challenges that generic protocols often overlook:
Autofluorescence: Many fused indazole derivatives exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm), which can interfere with intensity-based readouts.
Binding Kinetics (Type II Inhibition): Many indazoles (e.g., Axitinib) stabilize the "DFG-out" inactive conformation. These Type II inhibitors often display slow-binding kinetics, meaning standard end-point assays with short incubation times will drastically underestimate their potency.
This guide compares the primary assay technologies available and recommends a specific workflow to mitigate these risks.
Mechanism of Action & Assay Implications
To select the right assay, one must understand the binding mode.[1] Indazoles typically function as ATP-competitive inhibitors.
The following diagram illustrates the structural difference between Type I and Type II binding, which dictates the required assay incubation time.
Figure 1: Indazole inhibitors often exploit the DFG-out conformation (Type II), resulting in slow dissociation rates. Assays must account for this via extended equilibration times.
Technology Comparison Matrix
The following table evaluates the four dominant kinase assay platforms specifically for indazole characterization.
Feature
Radiometric (P)
Mobility Shift (Microfluidic)
TR-FRET / HTRF
Luminescence (ADP-Glo)
Readout Principle
Direct Phosphate Transfer
Charge/Mass Separation
Proximity Energy Transfer
ADP -> ATP -> Light
Indazole Interference
None (Gold Standard)
Very Low (Separation-based)
High (Quenching/Autofluorescence risk)
Low (Luminescence is distinct)
Sensitivity
Ultra-High
High
Moderate to High
High
Kinetic Profiling
Difficult (Manual)
Excellent (Real-time capable)
Good
Endpoint only
Throughput
Low
Medium/High
Ultra-High
High
Cost Per Well
High (Waste disposal)
Moderate
Low
Moderate
Verdict
Reference only.
Recommended for Profiling
Use only with ratiometric correction.
Recommended for HTS
Why Mobility Shift is the "Precision Choice"
For indazoles, Microfluidic Mobility Shift (e.g., LabChip) is superior because it physically separates the substrate from the product and the inhibitor before detection. If your indazole compound is fluorescent (common with fused ring systems), it will migrate at a different time than the peptide, eliminating false signals.
Why ADP-Glo is the "HTS Choice"
ADP-Glo (Promega) is a luminescent assay.[2] Since indazoles rarely emit light (luminesce) without excitation, this format avoids the autofluorescence interference common in fluorescence intensity assays. It is robust for high-throughput screening (HTS).[3][4][5][6]
Substrate: FAM-labeled peptide (specific to kinase), 1-3 µM.
ATP: At
apparent (typically 10-100 µM).
Inhibitor: Indazole derivative (10-point dose response in DMSO).
Buffer: 100 mM HEPES pH 7.5, 0.015% Brij-35 (crucial for preventing indazole aggregation), 5 mM MgCl
, 1 mM DTT.
Experimental Workflow (Graphviz)
Figure 2: Workflow for Mobility Shift Assay. The pre-incubation step (yellow) is critical for Type II indazole inhibitors to reach equilibrium.
Step-by-Step Methodology
Compound Preparation: Prepare 100x stocks of the indazole inhibitor in 100% DMSO. Use an acoustic dispenser (e.g., Echo) to transfer nL volumes to the assay plate to minimize DMSO concentration (<1% final).
Enzyme Pre-incubation (CRITICAL):
Add Kinase and FAM-labeled peptide to the plate.
Scientific Insight: Incubate the enzyme with the inhibitor for 30-60 minutes before adding ATP.
Reasoning: Indazoles often induce a conformational change (DFG-out). If you add ATP immediately, the fast-binding ATP will outcompete the slow-binding inhibitor before it can seat itself, leading to a falsely high IC50 (right-shifted curve).
Reaction Initiation: Add ATP to start the reaction. Incubate at room temperature for 60–90 minutes. Ensure conversion is kept between 10-20% to remain in the initial velocity (
) phase.
Termination: Add EDTA-containing stop buffer. This chelates Mg
, instantly stopping the kinase activity.
Readout: Load onto the microfluidic chip (e.g., Caliper/PerkinElmer EZ Reader). The instrument applies voltage, separating the non-phosphorylated peptide (substrate) from the phosphorylated peptide (product) based on charge.
Data Analysis & Interpretation
Calculating Z-Prime (Quality Control)
Before analyzing inhibitor data, validate the assay window using the Z' factor:
Target: Z' > 0.7 is expected for Mobility Shift assays.
Troubleshooting: If Z' is low, check if the indazole compound is precipitating (light scattering) or if the specific "coating reagent" in the capillary is degraded.
Identifying False Positives (The "Light" Trap)
If using TR-FRET or FP instead of Mobility Shift:
Symptom: The curve bottoms out at -20% inhibition or shoots up to 200% activity.
Cause: The indazole is fluorescing at the donor or acceptor wavelength.
Solution: Run a "Compound Interference Control" (No Enzyme, just Peptide + Compound). If the signal deviates from the baseline, your compound is interfering. Switch to Mobility Shift or ADP-Glo.
Residence Time (Type II Confirmation)
To confirm the indazole is a Type II binder (like Axitinib):
Run the IC50 assay with 10 min pre-incubation vs. 60 min pre-incubation.
Result: A significant shift (e.g., 10-fold more potent with longer incubation) confirms slow-binding kinetics characteristic of high-affinity indazoles.
Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture (Discusses fluorescent properties of N-aryl-2H-indazoles).
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-iodo-1H-indazole-5-carboxylate
Objective Comparison of X-ray Crystallography and Spectroscopic Methods For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
Objective Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers in medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-emetics.[1][2] Ethyl 3-iodo-1H-indazole-5-carboxylate, a key synthetic intermediate, presents a common yet critical challenge: unambiguous structural validation. The potential for regioisomerism during synthesis necessitates analytical methods that provide irrefutable evidence of atomic connectivity and spatial arrangement.
This guide provides an in-depth comparison of single-crystal X-ray crystallography (SC-XRD), the gold standard for structural determination, with nuclear magnetic resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the scientific integrity of your findings.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD offers the most definitive method for determining the three-dimensional structure of a crystalline compound.[3] It is not an interpretation based on indirect evidence but a direct mapping of electron density in the solid state, revealing precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.[4] For a molecule like Ethyl 3-iodo-1H-indazole-5-carboxylate, where the precise placement of the iodine atom at the C3 position and the carboxylate at C5 is critical, SC-XRD leaves no room for ambiguity.
Causality in the Crystallographic Workflow
The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[5] A poor crystal will yield a poor, often unpublishable, result.[5] The entire workflow is designed to obtain a highly ordered, single lattice that diffracts X-rays in a predictable and measurable pattern.
Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: SC-XRD of Ethyl 3-iodo-1H-indazole-5-carboxylate
1. Crystal Growth (The Critical Step):
Rationale: The goal is to achieve slow supersaturation of a solution, allowing molecules to deposit onto a growing lattice in an ordered fashion. Rapid precipitation traps solvent and creates defects.[5]
Protocol:
Dissolve 10-20 mg of highly purified Ethyl 3-iodo-1H-indazole-5-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.
Employ the slow evaporation method: Cover the vial with parafilm and puncture it with 2-3 small pinholes. Place the vial in a vibration-free location.
Alternatively, use the vapor diffusion method: Place the vial of the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" (e.g., hexane or pentane). The anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and inducing crystallization.
Monitor for crystal growth over several days to weeks. Ideal crystals are transparent, well-formed, and typically 0.1-0.3 mm in their largest dimension.[3]
2. Crystal Mounting and Data Collection:
Rationale: The selected crystal must be mounted securely and centered in the X-ray beam to ensure all parts of the crystal lattice are irradiated during rotation.[4]
Protocol:
Under a microscope, select a single, defect-free crystal.[5]
Carefully affix the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.
Mount the fiber onto a goniometer head and place it on the diffractometer.
A stream of cold nitrogen (typically 100 K) is often used to cool the crystal, which minimizes thermal motion of the atoms and protects it from radiation damage, resulting in higher quality data.
The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while collecting hundreds of diffraction images from different orientations.[6]
3. Structure Solution and Refinement:
Rationale: The diffraction pattern (a collection of spots with specific positions and intensities) is used to calculate an electron density map. An atomic model is then built into this map and mathematically refined to best fit the experimental data.
Protocol:
The collected data is processed to determine the unit cell dimensions and space group.
The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.
An initial molecular model is built and fitted to the electron density map.
The model is refined iteratively, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data (Fo) and the calculated data (Fc) from the model. The quality of the fit is monitored by the R-factor (residual factor); a value below 5-7% for small molecules indicates a good refinement.
Data Presentation: Expected Crystallographic Data
While a public crystal structure for the title compound is not available, a typical crystallographic data summary would resemble the following table.
Parameter
Example Value
Significance
Chemical Formula
C₁₀H₉IN₂O₂
Confirms the elemental composition of the crystal.
Formula Weight
316.10 g/mol
Consistent with the molecular structure.
Crystal System
Monoclinic
Describes the basic symmetry of the unit cell.
Space Group
P2₁/c
Defines the specific symmetry operations within the unit cell.
a, b, c (Å)
8.12, 12.34, 10.56
Dimensions of the unit cell.
α, β, γ (°)
90, 109.5, 90
Angles of the unit cell.
Volume (ų)
998.5
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
Final R indices [I>2σ(I)]
R₁ = 0.035, wR₂ = 0.085
Low values indicate a high-quality model that accurately fits the data.
Goodness-of-Fit (S)
1.05
A value close to 1 indicates a good refinement.
The Complementary Alternative: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure in solution.[7] Unlike SC-XRD, it does not require crystallization and provides valuable information about the molecule's dynamic behavior in a more biologically relevant state.[7][8]
Why NMR is a Critical Complement
For indazole derivatives, NMR is essential for confirming the correct regioisomer has been synthesized. Specific 2D NMR experiments, like HMBC (Heteronuclear Multiple Bond Correlation), can show correlations between protons and carbons that are 2-3 bonds away, providing irrefutable proof of the connectivity pattern. For example, a correlation between the N-H proton and the C5-carbon would help confirm the 1H-indazole tautomer.
Experimental Protocol: NMR Analysis
Sample Preparation:
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.[9]
Ensure the sample is fully dissolved and the solution is clear.
Data Acquisition:
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the proton signals, their integrations, and coupling patterns.
Acquire a ¹³C NMR spectrum to observe all unique carbon environments.
Acquire two-dimensional (2D) spectra:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., adjacent protons on the benzene ring).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the molecular skeleton and confirming the position of substituents.
Head-to-Head Comparison: SC-XRD vs. NMR
Neither technique is universally superior; they are complementary, providing different and equally vital pieces of the structural puzzle.[10]
Caption: Complementary relationship between SC-XRD and NMR for structural validation.
Feature
Single-Crystal X-ray Crystallography (SC-XRD)
NMR Spectroscopy
Primary Output
Absolute 3D atomic coordinates in the solid state.[3]
Atomic connectivity and through-space relationships in solution.[11]
- Unambiguous determination of isomers and stereochemistry.- Provides precise bond lengths and angles.[4]- No size limitation for small molecules.[10]
- No crystallization required.- Provides data on dynamics and conformation in solution.[8]- Can characterize non-crystalline or oily products.
Weaknesses
- Crystal growth can be difficult and time-consuming.[5]- Structure represents a static, solid-state conformation.- Cannot be used for non-crystalline materials.[12]
- Structure is inferred, not directly imaged.- Can be ambiguous for complex structures without 2D data.- Less precise for geometric parameters.
Application to Topic
Confirms the iodo- and carboxylate- substituents are at positions 3 and 5, respectively, without doubt.
Confirms the carbon-nitrogen framework and substituent connectivity via ¹H-¹³C HMBC correlations.
Conclusion
For the definitive structural validation of Ethyl 3-iodo-1H-indazole-5-carboxylate, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an indisputable three-dimensional map of the molecule, confirming the identity of the desired regioisomer, which is paramount for its use in drug discovery programs.
However, a complete and robust structural dossier relies on the synergy between SC-XRD and NMR spectroscopy. While X-ray crystallography provides the static, solid-state truth, NMR offers crucial insights into the molecule's structure and behavior in solution. Employing both techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence as you advance your research and development efforts.
References
PharmaBlock. Indazoles in Drug Discovery.
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery.
University of Regensburg. Comparison of NMR and X-ray crystallography.
Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction.
ResearchGate. 13 C NMR of indazoles.
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD).
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
University of Wisconsin-Eau Claire. Single Crystal X-ray Diffraction and Structure Analysis.
News-Medical.net. X-Ray Crystallography vs. NMR Spectroscopy.
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
Functional Group Tolerance in Indazole C-H Activation: A Comparative Guide for Late-Stage Functionalization
Topic: Comparative Study of Functional Group Tolerance in Indazole C-H Activation Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary The indazole scaffold is a privile...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of Functional Group Tolerance in Indazole C-H Activation
Content Type: Technical Comparison Guide
Author Persona: Senior Application Scientist
Executive Summary
The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib, Pazopanib) and anti-inflammatory therapeutics. However, its incorporation into drug discovery pipelines is often bottlenecked by the harsh conditions required for functionalization. Traditional cross-coupling requires pre-functionalized halides, while direct C-H activation offers atom economy but struggles with Functional Group Tolerance (FGT) .
This guide objectively compares three dominant C-H activation modalities—Palladium(II)-Catalysis , Rhodium(III)-Catalysis , and Photoredox/Radical Functionalization . We analyze their performance specifically regarding the survival of sensitive "soft" functionalities (aldehydes, free amines) and "hard" electrophiles (aryl halides) critical for Late-Stage Functionalization (LSF).
The Landscape: Selectivity vs. Tolerance[1]
Before selecting a catalyst, the researcher must define the regiochemical target. The electronic bias of the indazole core dictates reactivity:
C3-Position: Naturally nucleophilic (pseudo-benzylic). Accessible via electrophilic palladation and radical Minisci-type reactions.
C7-Position: Electronically deactivated. Requires Directing Groups (DGs) and high-valent metals (Rh, Ru) to overcome the high activation energy.
The "Tolerance Gap" exists because the conditions required to activate the inert C7-H bond (high heat, strong oxidants) often destroy the delicate functional groups present in advanced drug intermediates.
Comparative Analysis of Catalytic Systems
The following matrix synthesizes experimental data regarding the survival of key pharmacophores during C-H activation.
Table 1: Functional Group Tolerance Matrix
Feature / Functional Group
Pd(II)-Catalysis (Electrophilic)
Rh(III)-Catalysis (Chelation-Assisted)
Photoredox / Radical (Minisci-Type)
Primary Selectivity
C3 (Intrinsic)
C7 (Directed) or C3
C3 (Intrinsic)
Aryl Halides (-I, -Br)
Poor (Compites w/ oxidative addition)
Moderate (Tolerated if Ar-X is robust)
Excellent (Chemoselective)
Free Amines (-NH2)
Poor (Catalyst poisoning)
Moderate (Can act as competing DG)
Good (Protonation protects amine)
Aldehydes (-CHO)
Good
Poor (Oxidized by Cu/Ag salts)
Moderate (Radical addition risk)
Thioethers / Met-residues
Poor (Poisoning)
Poor (Poisoning)
Excellent
Steric Bulk Tolerance
Moderate
Low (Requires specific geometry)
High
Typical Temperature
100–140 °C
80–120 °C
20–40 °C
Limiting Factor
Catalyst deactivation
Oxidant incompatibility
Radical scavenging
Mechanistic Divergence & Causality
To troubleshoot low yields, one must understand the failure mode. The diagram below illustrates why Pd systems fail with halides (pathway A) while Radical systems tolerate them but fail with antioxidants (pathway B).
Pd(II) Pathway: Relies on a Concerted Metalation-Deprotonation (CMD) mechanism. If the substrate contains an Aryl-Iodide, the Pd(0) generated during the cycle will preferentially undergo oxidative addition with the substrate rather than re-oxidizing to Pd(II), killing the catalytic cycle.
Rh(III) Pathway: Uses a Directing Group (DG) . The limitation here is the stoichiometric oxidant (usually Cu(OAc)₂ or Ag salts) required to regenerate the catalyst. This oxidant often attacks aldehydes or benzylic alcohols elsewhere on the molecule.
Radical Pathway: Generates a carbon-centered radical (e.g., from a diazonium salt or alkyl halide). This is orthogonal to classical nucleophiles but can be quenched by electron-rich impurities or oxygen.
Figure 1: Mechanistic divergence showing why Pd-catalysis struggles with halogenated substrates compared to radical pathways.
Experimental Protocols
These protocols are selected for their robustness in LSF settings.
Best for: Introducing complexity at the "inert" C7 position when the substrate lacks oxidation-sensitive groups.
Reagents:
Substrate: 2-Aryl-2H-indazole (Aryl group acts as DG)
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
Additive: AgSbF₆ (10 mol%)
Oxidant: Cu(OAc)₂ (2.0 equiv)
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step:
Setup: In a glovebox or under Ar flow, charge a screw-cap pressure tube with the indazole substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.9 mg), and Cu(OAc)₂ (72 mg).
Solvation: Add DCE (2.0 mL). Note: DCE is preferred over THF for higher boiling point and non-coordinating nature.
Coupling Partner: Add the coupling partner (e.g., acrylate or boronic acid) (0.24 mmol).
Reaction: Seal and heat to 110 °C for 16 hours. Self-Validation: The solution should turn from blue/green (Cu salt) to a dark suspension as Cu(0)/Cu(I) precipitates.
Workup: Cool to RT. Filter through a Celite pad (eluting with DCM) to remove copper residues. Concentrate and purify via flash chromatography.
Photocatalyst: Eosin Y (2.0 mol%) or Ru(bpy)₃Cl₂ (if Eosin fails)
Solvent: DMSO (degassed)
Step-by-Step:
Preparation: Synthesize or purchase the aryl diazonium salt. Warning: Do not dry diazonium salts completely; keep damp or generate in situ if unstable.
Setup: In a clear glass vial, mix Indazole (0.2 mmol), Diazonium salt (0.3 mmol), and Eosin Y (2.6 mg).
Degassing: Add DMSO (2.0 mL). Bubble Nitrogen through the solution for 10 minutes. Critical: Oxygen quenches the triplet state of Eosin Y, killing the reaction.
Irradiation: Irradiate with Green LEDs (approx. 525 nm) at room temperature for 4–8 hours.
Workup: Dilute with water (10 mL) and extract with EtOAc. Note: DMSO removal requires thorough water washing.
Decision Matrix: Selecting the Right Method
Use this workflow to determine the optimal C-H activation strategy for your specific molecule.
Figure 2: Strategic workflow for selecting catalyst systems based on regiochemistry and substrate fragility.
References
Rh(III)
Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.[6][8][10]
Source: Journal of the American Chemical Society (JACS).
Cross-referencing spectral data of Ethyl 3-iodo-1H-indazole-5-carboxylate with databases
The following guide is a technical resource designed for researchers and analytical chemists validating Ethyl 3-iodo-1H-indazole-5-carboxylate . It synthesizes spectral prediction, experimental protocols, and database cr...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical resource designed for researchers and analytical chemists validating Ethyl 3-iodo-1H-indazole-5-carboxylate . It synthesizes spectral prediction, experimental protocols, and database cross-referencing strategies.[1]
Ethyl 3-iodo-1H-indazole-5-carboxylate is a critical intermediate in the synthesis of kinase inhibitors and oncology therapeutics.[2] Its 3-iodo moiety serves as a versatile handle for Suzuki-Miyaura cross-couplings, while the 5-ester allows for further diversification.[2]
However, the indazole scaffold presents unique analytical challenges, specifically annular tautomerism (1H- vs. 2H-indazole) and regioisomerism during synthesis.[1][2] This guide provides a self-validating workflow to confirm identity and purity by cross-referencing experimental data against predicted standards and authoritative databases.
Key Validation Objectives
Confirm Iodine Incorporation: Distinguish product from the non-iodinated precursor (Ethyl 1H-indazole-5-carboxylate).
Verify Regiochemistry: Ensure the ester is at the 5-position and iodine at the 3-position.[2]
Assess Purity: Quantify residual solvents and process impurities using qNMR or LC-MS.[2]
Analytical Workflow
The following diagram outlines the logical flow for sample preparation, data acquisition, and cross-referencing.
Figure 1: Decision-tree workflow for validating indazole intermediates. The critical checkpoints prevent false positives from starting materials.
Spectral Data Comparison & Analysis
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d₆ is recommended over CDCl₃.[2] Indazoles are prone to aggregation and tautomeric broadening in non-polar solvents.[2] DMSO stabilizes the 1H-tautomer and provides a distinct NH signal.[2]
Reference Data Table (Predicted vs. Diagnostic)
Compare your experimental data against these diagnostic signals.
Nucleus
Assignment
Chemical Shift (δ ppm)
Multiplicity
Diagnostic Note
¹H
NH (Pos 1)
13.5 - 13.9
br s
Disappears with D₂O shake.[2] Critical to confirm 1H-indazole core.
¹H
H4 (Ar)
8.15 - 8.25
d (J~1.5 Hz)
Most deshielded aromatic.[2] Ortho to C3-I and C5-COOEt.[2]
Key Validator: Iodine-bearing carbons appear significantly upfield due to the heavy atom effect.[2]
Critical Distinction: If you observe a sharp singlet around 8.1–8.4 ppm that does not integrate to the H4 proton, you likely have the unreacted starting material (Ethyl 1H-indazole-5-carboxylate), where the C3-H is present.[2]
Isotope Pattern: Unlike Bromine (1:1 ratio of M:M+2) or Chlorine (3:1 ratio), Iodine is monoisotopic (¹²⁷I) .[1][2]
Validation Check: You should observe a dominant peak at m/z 317.1 with no significant M+2 peak (other than the natural ¹³C abundance of ~11%).[1][2]
Fragmentation: Loss of the ethyl group (M-28 or M-45) is common in esters.[2] Loss of Iodine (M-127) may occur at high collision energies.[2]
Database Cross-Referencing Protocol
Since specific spectral files for Ethyl 3-iodo-1H-indazole-5-carboxylate may not exist in public repositories like SDBS, you must validate by substructure cross-referencing .[2]
Action: Check the "Related Compounds" or "Same Parent" section if the exact spectra are missing.[2] Look for 3-iodo-1H-indazole-5-carboxylic acid (the hydrolyzed acid).[2]
ChemSpider: Verify the predicted NMR shifts provided by the ACD/Labs predictor often embedded in the page.[2]
Step 2: Analog Validation (The "Nearest Neighbor" Method)
If exact data is unavailable, validate against the two halves of the molecule:
Analog A (Core): 3-iodo-1H-indazole (CAS 66607-27-0).[2]
Match: Verify the C3-I carbon shift (~90-100 ppm) and the absence of H3 proton.[2]
Analog B (Substituent): Ethyl 1H-indazole-5-carboxylate (CAS 61700-61-6).[2]
Match: Verify the ester coupling patterns and H4/H6/H7 aromatic splitting.[2]
Step 3: Discrepancy Resolution
Observation
Potential Cause
Remediation
Two sets of signals (Ratio ~1:1)
Tautomerism (1H vs 2H)
Run NMR in DMSO-d₆ (favors 1H) or add a drop of TFA to collapse tautomers.[2]
Missing NH signal
Deuterium Exchange
Ensure solvent is dry. NH protons exchange rapidly with trace D₂O or wet solvents.[2]
Extra Singlet at ~3.3 ppm
Water in DMSO
Common solvent impurity; do not confuse with sample peaks.[2]
To ensure your data is database-ready, follow this protocol:
Sample Prep: Dissolve 5–10 mg of Ethyl 3-iodo-1H-indazole-5-carboxylate in 0.6 mL DMSO-d₆ (99.9% D).
Why? CDCl₃ may cause line broadening due to NH tautomerism.[2]
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition:
Pulse Angle: 30° (maximizes signal-to-noise for limited sample).[2]
Relaxation Delay (D1): Set to ≥ 1.0 s (5.0 s for qNMR).
Scans: Minimum 16 scans for 1H; 512 scans for 13C.
Processing:
Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).[2]
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[2]
References
PubChem Compound Summary. (n.d.). Ethyl 3-iodo-1H-indazole-5-carboxylate (CID 54366684).[2] National Center for Biotechnology Information.[2] Retrieved from [Link][2]
Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 16396-16410. (Provides spectral data for related 3-iodoindazole intermediates). Retrieved from [Link]
Oxford Instruments. (n.d.).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for distinguishing aromatic isomers). Retrieved from [Link]
A Researcher's Comprehensive Guide to Safely Handling Ethyl 3-iodo-1H-indazole-5-carboxylate
In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel compounds are daily necessities. Among these, Ethyl 3-iodo-1H-indazole-5-carboxylate stands as a key intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel compounds are daily necessities. Among these, Ethyl 3-iodo-1H-indazole-5-carboxylate stands as a key intermediate. Its handling, however, demands a meticulous approach to safety, grounded in a deep understanding of its potential hazards and the engineering and personal protective measures required to mitigate them. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to safely manage this compound, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Ethyl 3-iodo-1H-indazole-5-carboxylate is a solid, often a white to yellow powder, and while comprehensive toxicological data is not extensively published, its structural analogues and related iodo-indazole compounds provide critical safety insights. Analogous compounds are classified as irritants and harmful.[1][2]
Primary Hazards:
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]
Serious Eye Irritation (H319): The powder can cause significant eye irritation upon contact.[1][2][3]
Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[1][2]
Harmful if Swallowed (H302): Ingestion may be harmful.[1][2][4]
Given these hazards, a risk assessment is the foundational step before any handling. The primary risks stem from the generation of airborne dust during weighing and transfer, and the potential for direct contact with skin and eyes.
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous powders is through robust engineering controls.
Chemical Fume Hood:
All manipulations of Ethyl 3-iodo-1H-indazole-5-carboxylate powder must be conducted inside a certified chemical fume hood.[5][6][7] This is non-negotiable. A fume hood provides local exhaust ventilation, capturing hazardous dust and vapors at their source and preventing them from entering the general laboratory atmosphere.[8]
Best Practices for Fume Hood Use:
Verify Airflow: Before starting, ensure the fume hood is operational and has been certified within the last year.[9]
Work Deep Inside: All apparatus and handling should be at least 6 inches (15 cm) inside the plane of the sash.[6][9][10]
Minimize Air Turbulence: Keep the sash as low as possible, avoid rapid movements, and limit foot traffic near the hood.[6][10]
Avoid Clutter: Do not use the hood for storage, as this can disrupt airflow. Keep the baffle slots at the back of the hood unobstructed.[6][8][9]
Proper Equipment Placement: Elevate large equipment at least 2 inches off the base to allow air to flow underneath.[9]
If weighing the powder is necessary and a balance cannot be located inside a fume hood, consider alternatives such as purchasing pre-weighed amounts or using an exhausted balance enclosure.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The appropriate selection and use of PPE are critical for minimizing exposure. The following table summarizes the required PPE for handling Ethyl 3-iodo-1H-indazole-5-carboxylate.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing & Transferring Powder
Tightly fitting safety goggles with side-shields or a face shield.[3][11]
Chemical-resistant gloves (Nitrile or Neoprene recommended).[12] Consider double-gloving.[13]
Fully fastened lab coat.
Required if there is a risk of exceeding exposure limits or if not handled in a fume hood. Use a NIOSH-approved respirator with an appropriate particulate filter.[11]
Preparing Solutions
Tightly fitting safety goggles with side-shields.[3][11]
Chemical-resistant gloves (Nitrile or Neoprene).[12]
Fully fastened lab coat.
Not typically required if performed within a functional fume hood.
This protocol outlines the procedural steps for safely handling the compound from preparation to use.
Preparation and Donning PPE:
Verify Engineering Controls: Confirm the chemical fume hood is on and functioning correctly.
Gather Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before starting.
Don PPE:
Put on a lab coat and ensure it is fully fastened.
Don tightly fitting safety goggles.
Wash and dry hands thoroughly.
Inspect chemical-resistant gloves for any signs of degradation or punctures before wearing.[11] For handling the powder, it is advisable to double-glove.
Weighing and Transferring the Powder:
Perform in Hood: Conduct all powder handling deep within the fume hood.[6][10]
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of powder to a tared container. Avoid any actions that could create airborne dust.
Immediate Cleanup: If any powder is spilled, clean it up immediately using a dampened paper towel (if compatible with the compound and solvents) to avoid raising dust. Place the used towel in a sealed waste bag inside the hood.
Seal Container: Tightly close the main container of Ethyl 3-iodo-1H-indazole-5-carboxylate immediately after use.
Doffing PPE:
Remove Outer Gloves: If double-gloving, remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood area.
Remove Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
Remove Goggles: Remove eye protection.
Remove Inner Gloves: Remove the inner gloves using the proper technique to avoid skin contact with the outer surface.[14]
Wash Hands: Immediately wash hands thoroughly with soap and water.[3]
Emergency Procedures: Spill and Exposure Response
Preparation is key to managing emergencies effectively.
Spill Response:
Alert Personnel: Immediately alert others in the vicinity.
Evacuate if Necessary: For a large spill or if the powder becomes airborne outside of a fume hood, evacuate the area.
Small Spill (inside a fume hood):
Wearing appropriate PPE, gently cover the spill with an absorbent material.
Carefully collect the material into a sealed container for hazardous waste.
Decontaminate the area with an appropriate solvent, followed by soap and water.
Large Spill (outside a fume hood):
Evacuate the lab and close the doors.
Prevent entry and contact your institution's Environmental Health & Safety (EHS) department immediately.
Figure 2. Step-by-step decision guide for spill response.
First Aid and Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11][15]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[11] If irritation persists, seek medical attention.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][15]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][15]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
Decontamination:
All surfaces and equipment that have come into contact with the compound should be decontaminated. This can typically be done with a suitable solvent followed by a soap and water wash.
All decontamination should be performed within the fume hood.
Waste Disposal:
Solid Waste: All disposable items contaminated with Ethyl 3-iodo-1H-indazole-5-carboxylate (e.g., gloves, weigh paper, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[7]
Unused Product: Surplus and non-recyclable chemicals should be offered to a licensed disposal company.[14] Do not dispose of them down the drain or as regular trash.[9]
Contaminated Packaging: Dispose of the empty container as you would the unused product.[14]
By adhering to this comprehensive guide, researchers can confidently handle Ethyl 3-iodo-1H-indazole-5-carboxylate, ensuring a safe laboratory environment that fosters innovation and discovery.
References
Echemi. (n.d.). ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Safety Data Sheets.
TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Occupational Hygiene and Safety Division.
(n.d.). SAFETY DATA SHEET.
(n.d.). Guidelines For The Safe Use Of Laboratory Fume Hoods.
University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.
University of California, San Diego. (2024, February 21). Chemical Fume Hood Use Guidelines. Blink.
Lab Manager. (2023, March 22). Best Practices for Selecting and Using a Fume Hood.
Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University.
Ohio State University. (n.d.). A Survival Guide to Chemical Fume Hoods.
(2009, April 29). SAFETY DATA SHEET.
Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET.
TCI Chemicals. (2025, October 14). SAFETY DATA SHEET.
Merck Millipore. (n.d.). SAFETY DATA SHEET.
Cayman Chemical. (2024, December 11). Safety Data Sheet.